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DSPE-PEG4-acid

Cat. No.: B8106389
M. Wt: 1010.3 g/mol
InChI Key: CTEBZOUVWTWKNV-QSCHNALKSA-N
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Description

DSPE-PEG4-acid is a useful research compound. Its molecular formula is C52H100NO15P and its molecular weight is 1010.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H100NO15P B8106389 DSPE-PEG4-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H100NO15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(57)65-45-48(68-52(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-67-69(59,60)66-38-36-53-49(54)47-64-44-43-63-42-41-62-40-39-61-37-35-50(55)56/h48H,3-47H2,1-2H3,(H,53,54)(H,55,56)(H,59,60)/t48-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEBZOUVWTWKNV-QSCHNALKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H100NO15P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1010.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DSPE-PEG4-acid: A Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG4-acid is a heterobifunctional, amphiphilic polymer conjugate that has garnered significant attention in the field of drug delivery and nanomedicine. It consists of three key components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a saturated phospholipid; a short polyethylene glycol (PEG) linker with four repeating units; and a terminal carboxylic acid functional group. This unique structure imparts valuable properties, making it a critical component in the formulation of advanced therapeutic and diagnostic agents.

The DSPE moiety serves as a hydrophobic lipid anchor, enabling the molecule to spontaneously integrate into lipid bilayers of nanostructures like liposomes and micelles. The hydrophilic PEG linker provides a "stealth" characteristic, creating a hydration layer that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[1][2] The terminal carboxylic acid group offers a versatile handle for the covalent conjugation of various bioactive molecules, such as peptides, proteins, antibodies, or small molecule drugs, enabling targeted drug delivery.[3][4]

This guide provides an in-depth overview of this compound, its chemical properties, and a detailed protocol for its application in bioconjugation.

Core Compound Properties and Chemical Structure

This compound is characterized by its well-defined molecular structure that combines a lipid, a polymer spacer, and a reactive functional group.

Chemical Structure:

The structure consists of a distearoyl phosphatidylethanolamine headgroup linked to a tetra-polyethylene glycol chain, which is terminated with a carboxylic acid.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid with two 18-carbon stearoyl acyl chains. This hydrophobic part of the molecule drives its insertion into lipid-based nanoparticles.

  • PEG4 (Tetra-polyethylene glycol): A short, hydrophilic polymer chain composed of four ethylene glycol units. This spacer arm increases the overall water solubility of the compound and provides steric stabilization to nanoparticles.[5]

  • Acid (-COOH): A terminal carboxylic acid group that serves as a reactive site for conjugation to primary amines, forming stable amide bonds.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
CAS Number 2112738-58-4
Chemical Formula C₅₂H₁₀₀NO₁₅P
Molecular Weight (MW) ~1010.3 g/mol
Purity Typically ≥95% - 98%
Physical Form White to off-white solid
Solubility Soluble in DMSO, DCM, DMF, Chloroform
Storage Condition -20°C, desiccated

Experimental Protocols: Amide Bond Conjugation

The most common application for this compound is the covalent attachment of amine-containing ligands (e.g., peptides, antibodies) to the surface of lipid-based nanoparticles. This is typically achieved via a carbodiimide-mediated coupling reaction, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Principle of Reaction

The conjugation process occurs in two primary steps:

  • Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization and Amine Reaction: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target ligand to form a stable amide bond, releasing NHS.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl (pH 8.0), hydroxylamine, or glycine solution

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis tubing with appropriate MWCO, size-exclusion chromatography column)

Detailed Methodology

Step 1: Reagent Preparation

  • Allow all reagents (this compound, EDC, NHS) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Prepare a solution of the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.4).

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 0.1 M MES, pH 5.5).

Step 2: Activation of this compound

  • In a reaction vessel, dissolve the desired amount of this compound in Activation Buffer. If pre-dissolved in DMF/DMSO, add it to the buffer.

  • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.

  • Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.

Step 3: Conjugation to Amine-Containing Molecule

  • Add the activated this compound solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated lipid to the target molecule is a common starting point for optimization.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary, as the reaction with primary amines is most efficient at this pH.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Stop the reaction by adding a quenching solution (e.g., Tris-HCl, glycine, or hydroxylamine) to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

  • Incubate for an additional 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove unreacted reagents, byproducts, and quenching agents from the final DSPE-PEG4-Ligand conjugate.

  • Purification can be achieved through extensive dialysis against an appropriate buffer (e.g., PBS) or by using size-exclusion chromatography (e.g., a desalting column).

Note: This protocol is a general guideline. Optimal conditions, including molar ratios, reaction times, and pH, should be determined empirically for each specific application.

Visualized Workflow and Relationships

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for using this compound.

G cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) DSPE_Acid DSPE-PEG4-COOH Intermediate O-acylisourea Intermediate (Unstable) DSPE_Acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester DSPE-PEG4-NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Final_Product DSPE-PEG4-Ligand (Stable Amide Bond) NHS_Ester->Final_Product + Ligand Ligand-NH2 (Peptide, Antibody, etc.) Ligand->Final_Product

Caption: Chemical pathway for EDC/NHS mediated amide bond formation.

G A 1. Prepare Reagents (this compound, EDC, NHS, Ligand) B 2. Activate Carboxyl Group (Add EDC/NHS in MES Buffer, pH 5.5) A->B C 3. Conjugate to Ligand (Add activated lipid to Ligand in PBS, pH 7.4) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (Dialysis or SEC) D->E F 6. Incorporate into Nanoparticle (e.g., Liposome Formulation) E->F

Caption: General experimental workflow for bioconjugation.

References

DSPE-PEG4-Acid in Drug Delivery: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a short-chain polyethylene glycol (PEG) with a terminal carboxylic acid (DSPE-PEG4-acid) is a critical component in the design of advanced drug delivery systems. This amphiphilic polymer plays a multifaceted role in the formulation of nanoparticles, such as liposomes and micelles, enabling enhanced therapeutic efficacy and reduced side effects. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The fundamental principle behind the utility of this compound lies in its unique structure. The DSPE lipid anchor facilitates its incorporation into the lipid bilayer of nanoparticles, while the hydrophilic PEG chain extends into the aqueous environment, creating a "stealth" shield.[1][2][3] This steric hindrance minimizes opsonization—the process of immune proteins marking foreign particles for clearance—thereby prolonging the circulation time of the nanocarrier in the bloodstream.[2][4] The terminal carboxylic acid group serves as a versatile anchor point for the covalent attachment of targeting ligands, such as antibodies or peptides, enabling active targeting of specific cells or tissues.

Core Mechanisms of Action

The efficacy of this compound in drug delivery is attributed to several key mechanisms:

  • Prolonged Circulation (Stealth Effect): The PEG chains on the nanoparticle surface create a hydrophilic barrier that reduces the adsorption of plasma proteins, leading to decreased recognition and uptake by the mononuclear phagocyte system (MPS). This "stealth" characteristic significantly extends the circulation half-life of the nanoparticles, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.

  • Active Targeting: The terminal carboxylic acid on the PEG chain can be readily activated to form amide bonds with amine groups on targeting ligands. This allows for the precise targeting of receptors overexpressed on diseased cells, enhancing cellular uptake and therapeutic specificity.

  • Controlled Drug Release: this compound can be a component of pH-sensitive nanoparticles. In the acidic microenvironment of tumors or within endosomes, protonation of other components in the formulation can trigger a conformational change, leading to the destabilization of the nanoparticle and the release of the encapsulated drug.

  • Endosomal Escape: For drugs that need to act in the cytoplasm, escaping the endosome after cellular uptake is crucial. The destabilization of the endosomal membrane, often triggered by the acidic environment, facilitates the release of the therapeutic cargo into the cell's interior.

Quantitative Data

The following tables summarize key quantitative data related to the performance of DSPE-PEG-containing nanoparticles in drug delivery. While specific data for the short PEG4 linker is limited in publicly available literature, the presented data for longer PEG chains (e.g., PEG2000) provides a strong indication of the expected trends and performance characteristics.

Formulation ComponentMolar RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 / Soluplus10:136.50.900-28.5
DSPE-PEG2000 / Soluplus5:180.80.644-29.2
DSPE-PEG2000 / Soluplus4:1128.10.295-28.1
DSPE-PEG2000 / Soluplus1:1116.60.112-13.7
DSPE-PEG2000 / Soluplus1:472.00.103-11.3
DSPE-PEG2000 / Soluplus1:554.50.057-6.0
DSPE-PEG2000 / Soluplus1:1056.10.101-7.7
DrugNanoparticle FormulationEncapsulation Efficiency (%)Drug Loading (%)Reference
PaclitaxelPHIS-PEG/DSPE-PEG mixed micelles885
DoxorubicinDSPE-PEG2000 micellesNot specifiedNot specified
CPT-11DSPE-mPEG2000 micelles90.0 ± 1.0Not specified
FormulationpHCumulative Drug Release (%) after 2hCumulative Drug Release (%) after 24hReference
Paclitaxel in PHIS-PEG/DSPE-PEG micelles7.4~10< 20
Paclitaxel in PHIS-PEG/DSPE-PEG micelles6.0> 40Not specified
Paclitaxel in PHIS-PEG/DSPE-PEG micelles5.0> 60~100
Doxorubicin from DOX-loaded NPs7.4Not specified< 40 (after 72h)
Doxorubicin from DOX-loaded NPs5.0Not specified~100
Nanoparticle FormulationAnimal ModelTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Reference
20-nm AuNPs (PEG5000-TA coated)A431 tumor-bearing mice~5~30~15
80-nm AuNPs (PEG5000-TA coated)A431 tumor-bearing mice~2~53~63
Folate-coated Gd nanoparticlesKB tumor-bearing mice~3.3Not specifiedNot specified
PEG-coated Gd nanoparticlesKB tumor-bearing mice~3.3Not specifiedNot specified
FormulationAnimal ModelTumor Growth Reduction (%)Reference
IL13-conjugated Dp44mT-NPsGlioma xenograft mice~62
Untargeted Dp44mT-NPsGlioma xenograft mice~16
Paclitaxel in pH-sensitive NPsLLC tumor in C57Bl/6 miceSignificantly prevented rapid growth

Experimental Protocols

Nanoparticle Formulation via Thin-Film Hydration

This method is a common technique for preparing liposomes and other lipid-based nanoparticles.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the primary lipid, cholesterol, this compound, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable).

    • The temperature of the buffer should be above the phase transition temperature of the lipids to ensure proper hydration.

    • Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • The suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder device. This process is typically repeated 10-20 times.

  • Purification:

    • Remove unencapsulated drug and other small molecules by dialysis or size exclusion chromatography.

Ligand Conjugation to this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of a targeting ligand (e.g., a peptide or antibody) to the terminal carboxylic acid of this compound.

Materials:

  • This compound nanoparticles

  • Targeting ligand with a primary amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Resuspend the this compound nanoparticles in the activation buffer.

    • Add a molar excess of EDC and NHS to the nanoparticle suspension.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form a semi-stable NHS ester intermediate.

  • Conjugation to Ligand:

    • Add the targeting ligand (dissolved in coupling buffer) to the activated nanoparticle suspension.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching solution to stop the reaction by deactivating any unreacted NHS esters.

  • Purification:

    • Remove unconjugated ligand and excess reagents by dialysis, size exclusion chromatography, or centrifugation.

In Vitro Drug Release Study

This protocol assesses the release of the encapsulated drug from the nanoparticles under different pH conditions, simulating physiological and endosomal environments.

Materials:

  • Drug-loaded nanoparticles

  • Release media (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Visualizations of Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways involved in the mechanism of action of this compound in drug delivery.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_functionalization Functionalization cluster_testing In Vitro / In Vivo Testing A 1. Lipid Film Hydration B 2. Extrusion for Size Control A->B C 3. Drug Encapsulation B->C D Size (DLS) C->D E Zeta Potential C->E F Morphology (TEM) C->F G Encapsulation Efficiency C->G H 4. Ligand Conjugation (EDC/NHS) C->H I Drug Release Studies H->I J Cellular Uptake H->J K In Vivo Biodistribution H->K L Therapeutic Efficacy H->L

Caption: Experimental workflow for developing targeted this compound nanoparticles.

Active_Targeting_Pathway cluster_circulation cluster_cell Target Cell NP Targeted Nanoparticle (DSPE-PEG4-Ligand) Receptor Receptor NP->Receptor 1. Binding Membrane Cell Membrane Receptor->Membrane 2. Receptor-Mediated Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Endosomal Escape & Drug Release

Caption: Signaling pathway of active targeting and intracellular drug delivery.

pH_Sensitive_Release Start Drug-Loaded Nanoparticle in Bloodstream (pH 7.4) Tumor Accumulation in Tumor Microenvironment Start->Tumor Endocytosis Cellular Uptake via Endocytosis Tumor->Endocytosis Endosome Trafficking to Endosome/Lysosome Endocytosis->Endosome Acidification Acidification (pH 5.0 - 6.5) Endosome->Acidification Destabilization Nanoparticle Destabilization Acidification->Destabilization Release Drug Release into Cytoplasm Destabilization->Release

Caption: Logical relationship of pH-sensitive drug release from nanoparticles.

Conclusion

This compound is a cornerstone in the rational design of sophisticated drug delivery systems. Its ability to confer "stealth" properties, provide a platform for active targeting, and contribute to controlled drug release mechanisms makes it an invaluable tool for enhancing the therapeutic index of a wide range of drugs. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed protocols, to aid researchers and drug development professionals in the continued advancement of nanomedicine. Further research focusing specifically on the short PEG4 variant will undoubtedly provide more nuanced insights into its unique properties and applications.

References

Understanding the hydrophobicity and hydrophilicity of DSPE-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the hydrophobic and hydrophilic nature of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (DSPE-PEG4-acid). This amphiphilic molecule is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of liposomes and micelles for targeted therapeutics. Understanding its dual characteristics is paramount for optimizing nanoparticle stability, drug encapsulation efficiency, and pharmacokinetic profiles.

Core Concepts: An Amphiphile of Two Halves

This compound is a bifunctional lipid-polymer conjugate. Its distinct hydrophobic and hydrophilic domains are responsible for its self-assembly in aqueous environments and its utility in pharmaceutical formulations.[1][2]

  • The Hydrophobic Anchor: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) The DSPE moiety constitutes the molecule's lipophilic tail. It consists of a glycerol backbone esterified with two saturated 18-carbon stearic acid chains. This long, saturated acyl chain structure results in a highly hydrophobic and rigid segment, which drives the encapsulation of other hydrophobic molecules, such as poorly soluble drugs.[1] In an aqueous medium, these hydrophobic tails spontaneously orient themselves to minimize contact with water, forming the core of micelles or the inner leaflet of liposomal bilayers.

  • The Hydrophilic Shield: PEG4-acid (Polyethylene Glycol with a Carboxylic Acid Terminus) The PEG4-acid component provides the molecule with its hydrophilic properties. The short chain of four ethylene glycol units is highly water-soluble, forming a hydrated cloud around the nanoparticle surface. This "PEGylated" corona serves several critical functions:

    • Increased Water Solubility: It dramatically enhances the overall water solubility of the molecule and any associated hydrophobic drug.[1]

    • Steric Hindrance: The PEG chains create a steric barrier, preventing the aggregation of nanoparticles and enhancing their colloidal stability.

    • "Stealth" Properties: In drug delivery, the PEG layer reduces recognition by the reticuloendothelial system (RES), prolonging circulation time in the bloodstream.

    • Functionalization: The terminal carboxylic acid group provides a reactive handle for the covalent conjugation of targeting ligands, antibodies, or other biomolecules, enabling the development of actively targeted drug delivery systems.[1]

This distinct separation of hydrophobic and hydrophilic regions is fundamental to the self-assembly of this compound into supramolecular structures like micelles and liposomes.

Quantitative Physicochemical Properties

The hydrophobic and hydrophilic character of this compound can be quantitatively described by several key parameters. While specific experimental values for the PEG4 variant are not extensively published, predictions and extrapolations from similar DSPE-PEG conjugates provide valuable insights.

ParameterValueDescription
Predicted LogP 14.32The logarithm of the octanol-water partition coefficient (Kow). A higher LogP value indicates greater hydrophobicity. This predicted value suggests a predominantly hydrophobic character in a biphasic system, driven by the long DSPE acyl chains.
Expected Critical Micelle Concentration (CMC) Micromolar (µM) rangeThe concentration at which individual this compound molecules begin to self-assemble into micelles. Studies on DSPE-PEG conjugates with varying PEG chain lengths show that the CMC is in the micromolar range. Shorter PEG chains, like in PEG4, are expected to have a lower CMC compared to longer PEG chains due to a smaller hydrophilic head group, favoring micelle formation at lower concentrations.

Experimental Protocols

To experimentally determine the hydrophobicity and hydrophilicity of this compound, the following methodologies are commonly employed.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Assay

This method relies on the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. In aqueous solution, pyrene has a specific fluorescence emission spectrum. Upon partitioning into the hydrophobic core of micelles, the emission spectrum shifts, which can be quantified to determine the CMC.

Materials:

  • This compound

  • Pyrene

  • Acetone (spectroscopic grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Volumetric flasks and precision pipettes

  • Fluorometer

Procedure:

  • Pyrene Stock Solution: Prepare a 0.2 mM stock solution of pyrene in acetone.

  • This compound Stock Solution: Prepare a stock solution of this compound in PBS at a concentration well above the expected CMC (e.g., 1-5 mM).

  • Serial Dilutions: Create a series of this compound dilutions in PBS, ranging from nanomolar to millimolar concentrations.

  • Sample Preparation: To each dilution, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is approximately 0.2 µM. The volume of acetone added should be minimal (e.g., < 0.5% of the total volume) to avoid affecting micellization.

  • Solvent Evaporation (Optional but Recommended): Gently vortex the samples and allow the acetone to evaporate in the dark at room temperature for 2-4 hours.

  • Equilibration: Incubate the samples overnight in the dark at a controlled temperature to ensure the equilibrium of pyrene partitioning.

  • Fluorescence Measurement: Set the excitation wavelength of the fluorometer to 335 nm. Record the emission spectra from 350 nm to 500 nm.

  • Data Analysis: Determine the intensity ratio of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum (I1/I3). Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the formation of micelles.

Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most straightforward approach for measuring the LogP of a compound. It involves partitioning the solute between n-octanol and water and then measuring its concentration in each phase at equilibrium.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (reagent grade, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Analytical method for quantification (e.g., HPLC-MS, NMR)

  • Shaker or vortex mixer

  • Centrifuge

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate overnight. This is crucial for accurate measurements.

  • This compound Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the this compound/octanol solution with a known volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 15-30 minutes) to facilitate partitioning. Ensure that an emulsion is not formed, which can be broken by centrifugation.

  • Phase Separation: Allow the phases to separate completely. Centrifugation at a low speed can aid in this process.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Determine the concentration of this compound in each phase using a validated analytical method.

  • Calculation: The octanol-water partition coefficient (Kow or P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

    • P = [Concentration]octanol / [Concentration]water

    • LogP = log10(P)

Visualizations

The following diagrams illustrate the structure and behavior of this compound.

DSPE_PEG4_Acid_Structure cluster_hydrophobic Hydrophobic Domain (DSPE) cluster_hydrophilic Hydrophilic Domain (PEG4-Acid) Glycerol Glycerol Backbone Stearic1 Stearic Acid Chain 1 Glycerol->Stearic1 Stearic2 Stearic Acid Chain 2 Glycerol->Stearic2 Phosphate Phosphate Glycerol->Phosphate Ethanolamine Ethanolamine Phosphate->Ethanolamine PEG4 PEG4 Chain (4 Ethylene Glycol Units) Ethanolamine->PEG4 Acid Carboxylic Acid PEG4->Acid

Caption: Molecular structure of this compound highlighting its hydrophobic and hydrophilic domains.

References

The Lynchpin of Targeted Nanomedicine: A Technical Guide to the Carboxylic Acid Functionality of DSPE-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted drug delivery has been significantly advanced by the use of functionalized lipid nanoparticles. Among the key components enabling this progress is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-acid). This technical guide provides an in-depth exploration of the critical role of the terminal carboxylic acid group in DSPE-PEG4-acid, a widely utilized phospholipid-PEG conjugate. We will delve into the chemical principles underpinning its function, provide detailed experimental protocols for its application in bioconjugation and nanoparticle formulation, present quantitative data for characterization, and illustrate the subsequent biological interactions. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to leverage DSPE-PEG-acid for the creation of sophisticated, targeted therapeutic and diagnostic agents.

Introduction: The Architecture of a Versatile Nanomaterial

This compound is an amphiphilic molecule meticulously designed for nanoparticle surface modification. Its structure comprises three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as a robust hydrophobic anchor. This portion of the molecule readily intercalates into the lipid bilayer of nanoparticles such as liposomes, ensuring stable incorporation.

  • Polyethylene Glycol (PEG) Linker: A hydrophilic polymer chain that extends from the nanoparticle surface into the aqueous environment. The PEG layer provides a "stealth" characteristic, sterically hindering the adsorption of opsonin proteins. This reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the nanoparticle.

  • Terminal Carboxylic Acid (-COOH): This functional group, positioned at the distal end of the PEG chain, is the lynchpin for covalent surface modification. It serves as a versatile chemical handle for the attachment of a wide array of targeting moieties.

The strategic combination of these components allows for the creation of long-circulating nanoparticles that can be precisely decorated with ligands to actively target specific cells, tissues, or organs.

The Core Function: A Gateway to Bioconjugation

The primary and most critical function of the carboxylic acid group on this compound is to serve as a reactive site for the covalent attachment of targeting ligands. This process, known as bioconjugation, transforms a standard "stealth" nanoparticle into a targeted delivery vehicle.

The carboxylic acid is an ideal functional group for this purpose due to its ability to form stable amide bonds with primary amines (-NH2), which are readily available on many biomolecules, including:

  • Proteins: Antibodies and antibody fragments (e.g., Fab') for targeting cell surface antigens.

  • Peptides: Small targeting peptides such as RGD (Arginine-Glycine-Aspartic acid) that bind to integrins overexpressed on tumor cells and angiogenic vasculature.[1]

  • Aptamers: Nucleic acid-based ligands with high affinity and specificity for various targets.

  • Small Molecules: Targeting ligands or imaging agents.

The formation of a stable amide linkage ensures that the targeting ligand remains securely attached to the nanoparticle surface under physiological conditions, a prerequisite for effective in vivo targeting.

The Chemistry of Amide Bond Formation

The most common and well-established method for conjugating primary amines to the carboxylic acid of this compound is through carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This is a two-step reaction:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2]

  • Formation of a Stable Intermediate and Amine Coupling: NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of the targeting ligand to form a stable amide bond, with the release of NHS.[2][3]

The inclusion of NHS or Sulfo-NHS is crucial as it increases the efficiency of the coupling reaction and allows for better control over the process.[2]

Quantitative Data for Formulation and Characterization

The successful formulation and characterization of targeted nanoparticles require a quantitative understanding of their physicochemical properties. The following tables summarize key parameters for DSPE-PEG-acid-containing nanoparticles.

ParameterTypical Value/RangeSignificanceAnalytical Technique
Particle Size (Hydrodynamic Diameter) 100 - 200 nmInfluences circulation half-life, biodistribution, and cellular uptake.Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution, which is crucial for reproducible in vivo performance.Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVThe negative charge from the carboxylic acid and phosphate groups contributes to colloidal stability by preventing aggregation. The magnitude of the negative charge may decrease upon conjugation with a positively charged ligand.Laser Doppler Velocimetry (LDV)
Conjugation Efficiency 40 - 98%The percentage of DSPE-PEG-acid molecules that have been successfully conjugated with the targeting ligand. This is highly dependent on the reaction conditions and the specific ligand.HPLC, Spectrophotometry (e.g., BCA assay for proteins)

Table 1: Physicochemical Properties of DSPE-PEG-acid Containing Nanoparticles

Analytical TechniquePurposeKey Findings
High-Performance Liquid Chromatography (HPLC) To quantify the amount of conjugated ligand and determine conjugation efficiency.Separation of conjugated from unconjugated DSPE-PEG-acid and free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the covalent attachment of the targeting ligand to the DSPE-PEG-acid.Appearance of characteristic peaks from both the DSPE-PEG-acid and the conjugated ligand in the spectrum of the purified conjugate.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry To determine the molecular weight of the DSPE-PEG-acid-ligand conjugate, confirming successful conjugation.A shift in the mass spectrum corresponding to the addition of the ligand's molecular weight to that of the DSPE-PEG-acid.

Table 2: Analytical Techniques for Characterization of DSPE-PEG-acid Conjugates

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol for Conjugation of a Peptide to this compound via EDC/NHS Chemistry

This protocol describes a general procedure for conjugating a peptide with a primary amine to this compound.

Materials:

  • This compound

  • Peptide with a primary amine (e.g., RGD)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (e.g., 1 kDa MWCO)

  • Lyophilizer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.

    • Dissolve the peptide in Coupling Buffer to a concentration of 1-5 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.

  • Activation of this compound:

    • In a reaction vessel, add the dissolved this compound.

    • Add the freshly prepared EDC and NHS solutions to the this compound.

    • Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Immediately following the activation step, add a 10- to 50-fold molar excess of the dissolved peptide to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.4 with Coupling Buffer if necessary.

    • Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, though this may require a longer reaction time.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the this compound-peptide conjugate from unreacted peptide, EDC, NHS, and byproducts using dialysis against deionized water at 4°C for 48 hours, with frequent water changes.

    • Alternatively, size exclusion chromatography (SEC) can be used for purification.

  • Lyophilization and Storage:

    • Freeze the purified conjugate solution and lyophilize to obtain a dry powder.

    • Store the lyophilized product at -20°C under desiccated conditions.

Protocol for Formulation of Targeted Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of targeted liposomes incorporating the this compound-peptide conjugate.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG (for stealth properties, if desired)

  • This compound-peptide conjugate

  • Chloroform and Methanol

  • Hydration Buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, DSPE-PEG (if used), and the this compound-peptide conjugate in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is Phospholipid:Cholesterol:DSPE-PEG derivatives of 55:40:5.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid. This will form a thin, dry lipid film on the wall of the flask.

    • Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the Hydration Buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the lipid phase transition temperature.

    • This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a heated extruder. The extrusion temperature should be maintained above the lipid phase transition temperature.

  • Purification:

    • Remove any unencapsulated drug (if applicable) and non-incorporated components by size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final liposome formulation for particle size and PDI using DLS, and for zeta potential using LDV.

    • The encapsulation efficiency of a loaded drug can be determined using spectrophotometry or chromatography after lysing the liposomes with a suitable solvent.

Visualizing the Pathway: From Nanoparticle to Cellular Response

The ultimate goal of conjugating a targeting ligand to this compound is to direct the nanoparticle to a specific cell type and elicit a biological response, such as cellular uptake and drug release. The following diagrams, generated using the DOT language, illustrate the key processes.

experimental_workflow cluster_conjugation Bioconjugation cluster_formulation Nanoparticle Formulation dspe_peg_acid This compound activated_dspe Activated DSPE-PEG-NHS ester dspe_peg_acid->activated_dspe Activation peptide Targeting Peptide (-NH2) conjugate DSPE-PEG4-Peptide Conjugate peptide->conjugate edc_nhs EDC / NHS edc_nhs->activated_dspe activated_dspe->conjugate Coupling thin_film Thin Lipid Film conjugate->thin_film lipids Lipids + Cholesterol lipids->thin_film hydration Hydration thin_film->hydration extrusion Extrusion hydration->extrusion targeted_liposome Targeted Liposome extrusion->targeted_liposome

Caption: Experimental workflow for the creation of targeted liposomes.

signaling_pathway cluster_cell Target Cell receptor Integrin Receptor endosome Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release Degradation & Escape therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect liposome RGD-Targeted Liposome liposome->receptor Binding

Caption: Cellular uptake of an RGD-targeted liposome.

Conclusion

The terminal carboxylic acid group of this compound is a cornerstone of modern targeted nanomedicine. Its ability to be readily and efficiently conjugated to a vast library of targeting molecules provides an unparalleled platform for the design and development of sophisticated drug delivery systems. A thorough understanding of the underlying chemistry, quantitative characterization, and biological interactions, as detailed in this guide, is essential for harnessing the full potential of this versatile technology. The continued innovation in bioconjugation strategies and the discovery of new targeting ligands will undoubtedly expand the applications of DSPE-PEG-acid, paving the way for the next generation of precision therapeutics.

References

An In-depth Technical Guide to DSPE-PEG4-acid for Self-Assembly of Micelles and Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (DSPE-PEG4-acid), a versatile phospholipid-polymer conjugate essential in the formulation of advanced drug delivery systems. Its amphiphilic nature, biocompatibility, and terminal carboxylic acid group make it a valuable component for creating functionalized micelles and long-circulating liposomes.

Core Concepts: The Role of this compound in Nanoparticle Self-Assembly

This compound is an amphiphilic molecule composed of a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene glycol (PEG) chain, terminating in a carboxylic acid. This structure drives its self-assembly in aqueous solutions. The hydrophobic DSPE portion spontaneously orients itself away from water, forming the core of micelles or anchoring within the lipid bilayer of liposomes. The hydrophilic PEG chain forms a protective outer corona, providing steric hindrance that prevents aggregation and reduces clearance by the reticuloendothelial system, thus prolonging circulation time in vivo.[1][2][3] The terminal carboxylic acid provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling the development of targeted drug delivery vehicles.[4][5]

Quantitative Data: Physicochemical Properties

The following tables summarize key quantitative data for DSPE-PEG lipids and the nanoparticles they form. It is important to note that specific values for this compound are not extensively reported in the literature; therefore, data for closely related DSPE-PEG derivatives are provided for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C52H100NO15P
Molecular Weight 1010.3 g/mol
CAS Number 2112738-58-4
Purity ≥95% - 98%
Solubility DMSO, DCM
Storage Condition -20°C

Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG Derivatives

DSPE-PEG DerivativeCMCConditionsSource
DSPE-PEG2000~1.8 x 10⁻⁵ mol L⁻¹25 °C
DSPE-PEG2000~10 – 20 µMWater
DSPE-PEG20000.5 – 1.0 µMHEPES buffered saline
DSPE-PEG2000 & 30000.5 - 1 mMNot specified
DSPE-PEG50001 - 1.5 mMNot specified

Table 3: Typical Hydrodynamic Diameter of DSPE-PEG Micelles

DSPE-PEG DerivativeHydrodynamic Diameter (nm)MethodSource
DSPE-PEG2000~10 nmDLS and SAXS
DSPE-PEG20002 - 15 nmNot specified
DSPE-PEG200013.5 ± 0.3 nmDLS
DSPE-PEG2000-DTPA~10 nmDLS and SAXS

Experimental Protocols

Micelle Preparation by Film Dispersion Method

This protocol describes the formation of micelles encapsulating a hydrophobic drug using the thin-film hydration method.

Materials:

  • This compound

  • Hydrophobic drug

  • Methanol or other suitable organic solvent

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Dissolve this compound and the hydrophobic drug in a suitable organic solvent (e.g., methanol) in a round-bottom flask.

  • Remove the organic solvent under vacuum using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film with an aqueous buffer (e.g., PBS) by vortexing or sonicating the flask. The hydration temperature should be above the phase transition temperature of the DSPE lipid.

  • The resulting solution will contain self-assembled micelles. The solution can be filtered through a 0.22 µm syringe filter to remove any larger aggregates.

Liposome Preparation by Thin-Film Hydration Followed by Extrusion

This protocol outlines the preparation of unilamellar liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve the primary phospholipid, cholesterol, and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG).

  • Create a thin lipid film by removing the organic solvent using a rotary evaporator.

  • Dry the film under a high vacuum for several hours to eliminate residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion. This is done by passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

  • The final liposome solution can be purified by size exclusion chromatography to remove any unencapsulated material.

Visualization of Key Processes

Self-Assembly of this compound Micelles

G cluster_0 Aqueous Environment cluster_1 Micelle Structure DSPE-PEG4-acid_monomers This compound Monomers Micelle Self-Assembled Micelle DSPE-PEG4-acid_monomers->Micelle Self-Assembly (Hydrophobic Effect) Core Hydrophobic DSPE Core Corona Hydrophilic PEG-acid Corona

Caption: Self-assembly of this compound into a core-shell micelle structure in an aqueous solution.

Incorporation of this compound into a Liposome

G cluster_0 Components cluster_1 Self-Assembly Phospholipid Phospholipid Bilayer Liposome Aqueous Core Phospholipid Bilayer PEG Corona Phospholipid->Liposome:f1 DSPE_PEG This compound DSPE_PEG->Liposome:f1 Anchoring of DSPE tail DSPE_PEG->Liposome:f2 Formation of hydrated layer

Caption: Integration of this compound into a phospholipid bilayer to form a stealth liposome.

Experimental Workflow for Micelle Preparation

G Start Start: Dissolve this compound and Drug in Organic Solvent Evaporation Step 1: Solvent Evaporation (Rotary Evaporator) Start->Evaporation Film_Formation Result: Thin Lipid Film Evaporation->Film_Formation Drying Step 2: High Vacuum Drying Film_Formation->Drying Hydration Step 3: Hydration with Aqueous Buffer Drying->Hydration Self_Assembly Result: Micelle Suspension Hydration->Self_Assembly Filtration Step 4: Filtration (0.22 µm) Self_Assembly->Filtration Final_Product End: Purified Micelles Filtration->Final_Product

Caption: A typical workflow for the preparation of drug-loaded micelles via the film hydration method.

This technical guide provides a foundational understanding of this compound and its application in the self-assembly of micelles and liposomes. For further in-depth research and development, it is recommended to consult the cited literature for more specific experimental conditions and characterization techniques.

References

The Regulatory Landscape and Application of DSPE-PEGs in Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) has emerged as a critical component in the development of advanced drug delivery systems. Its amphiphilic nature, biocompatibility, and ability to confer "stealth" characteristics to nanocarriers have made it a cornerstone of numerous pharmaceutical formulations. This technical guide provides an in-depth overview of the FDA approval status of DSPE-PEGs, quantitative data from approved drug products, and detailed experimental protocols for their application in medical research and drug development.

FDA Approval Status of DSPE-PEGs

DSPE-PEG is considered a GRAS (Generally Recognized as Safe) material by the U.S. Food and Drug Administration (FDA) and is widely used as an excipient in approved pharmaceutical products.[1] Its primary function is to improve the pharmacokinetic profiles of drugs by increasing their circulation time and stability in vivo. DSPE-PEG is a key component in several commercially successful drug formulations, most notably in liposomal products.

Quantitative Data from FDA-Approved DSPE-PEG Formulations

The utility of DSPE-PEG is best illustrated through its incorporation in FDA-approved nanomedicines. Below are tables summarizing the quantitative data for two prominent examples: Doxil® and Onivyde®.

Table 1: Composition of Doxil® (pegylated liposomal doxorubicin)

ComponentMolar Ratio (%)Weight RatioMolecular Weight (Da)
Hydrogenated Soy Phosphatidylcholine (HSPC)56.39.58 mg/mL~790
Cholesterol38.43.19 mg/mL386.7
DSPE-mPEG20005.33.19 mg/mL~2805

Table 2: Composition of Onivyde® (pegylated liposomal irinotecan)

ComponentMolar RatioWeight RatioMolecular Weight (Da)
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)36.81 mg/mL790.15
Cholesterol22.22 mg/mL386.7
mPEG2000-DSPE0.0150.12 mg/mL~2805

The Role of DSPE-PEG in Drug Delivery

DSPE-PEG plays a multifaceted role in enhancing the efficacy of nanomedicines. The DSPE anchor integrates into the lipid bilayer of nanoparticles, while the hydrophilic PEG chains extend into the aqueous environment, creating a "stealth" shield. This sterically hinders the binding of opsonins, proteins that mark foreign particles for clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.

cluster_0 DSPE-PEG Structure and Function cluster_1 Nanoparticle Integration cluster_2 In Vivo Effects DSPE_Anchor DSPE Anchor (Hydrophobic) PEG_Chain PEG Chain (Hydrophilic) DSPE_Anchor->PEG_Chain Covalent Bond Nanoparticle Lipid Bilayer of Nanoparticle DSPE_Anchor->Nanoparticle Integration Opsonins Opsonin Proteins PEG_Chain->Opsonins Steric Hindrance (Blocks Binding) Prolonged_Circulation Prolonged Circulation Increased Drug Accumulation at Target Site PEG_Chain->Prolonged_Circulation Results in MPS_Cell Macrophage (MPS) Opsonins->MPS_Cell Opsonization (Phagocytosis Signal)

Figure 1. DSPE-PEG's mechanism of action in prolonging nanoparticle circulation.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of DSPE-PEG-containing liposomes, synthesized from various cited experimental procedures.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar liposomes with a defined size distribution.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or HSPC)

  • Cholesterol

  • DSPE-PEG (e.g., DSPE-PEG2000)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm)

Protocol:

  • Lipid Film Formation: a. Dissolve the primary phospholipid, cholesterol, and DSPE-PEG in the organic solvent in a round-bottom flask. The molar ratios should be based on the desired formulation (see Tables 1 and 2 for examples). b. If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage. c. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration: a. Add the hydration buffer (pre-heated to above the Tc of the lipids) to the flask containing the lipid film. b. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. c. Agitate the flask by gentle rotation or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

  • Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution. The extrusion should be performed at a temperature above the Tc of the lipids.

Start Start: Lipids in Organic Solvent Rotovap Rotary Evaporation (Reduced Pressure, >Tc) Start->Rotovap Lipid_Film Thin Lipid Film Formation Rotovap->Lipid_Film Hydration Hydration with Aqueous Buffer (Vortexing, >Tc) Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) (Heterogeneous Size) Hydration->MLVs Extrusion Extrusion through Polycarbonate Membrane (e.g., 100 nm, >Tc) MLVs->Extrusion SUVs Small Unilamellar Vesicles (SUVs) (Homogeneous Size) Extrusion->SUVs

Figure 2. Workflow for liposome preparation by thin-film hydration and extrusion.

Characterization of DSPE-PEG Liposomes

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior of liposomes. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Protocol:

  • Dilute the liposome suspension with the hydration buffer or deionized water to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the hydrodynamic diameter (particle size) and PDI.

  • For zeta potential measurement, transfer the diluted sample to a specific zeta potential cell.

  • Perform the measurement using ELS to determine the surface charge of the liposomes.

b. Drug Encapsulation Efficiency (EE)

EE is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.

Protocol using HPLC:

  • Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposome suspension. This can be achieved by methods such as:

    • Ultracentrifugation: Centrifuge the liposome suspension at high speed to pellet the liposomes, leaving the free drug in the supernatant.
    • Size Exclusion Chromatography (SEC): Pass the suspension through an SEC column to separate the larger liposomes from the smaller free drug molecules.
    • Dialysis: Dialyze the suspension against a large volume of buffer to remove the free drug.

  • Quantification of Drug: a. Determine the concentration of the free drug in the supernatant/eluate using a validated High-Performance Liquid Chromatography (HPLC) method. b. To determine the total drug concentration, disrupt the liposomes (e.g., with a suitable solvent like methanol) to release the encapsulated drug and measure the concentration by HPLC.

  • Calculation of EE:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Liposome_Sample Liposome Suspension (Encapsulated + Free Drug) Separation Separation of Free Drug (e.g., Ultracentrifugation) Liposome_Sample->Separation Free_Drug Supernatant (Free Drug) Separation->Free_Drug Liposomes Pellet (Liposomes with Encapsulated Drug) Separation->Liposomes HPLC_Free HPLC Analysis of Free Drug Free_Drug->HPLC_Free Lysis Liposome Lysis (e.g., with Methanol) Liposomes->Lysis Calculation Calculate Encapsulation Efficiency (EE) HPLC_Free->Calculation Total_Drug Lysed Sample (Total Drug) Lysis->Total_Drug HPLC_Total HPLC Analysis of Total Drug Total_Drug->HPLC_Total HPLC_Total->Calculation

References

Solubility profile of DSPE-PEG4-acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)4] (DSPE-PEG4-acid) is an amphiphilic polymer-lipid conjugate critical in the development of advanced drug delivery systems. Its unique structure, featuring a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain terminated with a carboxylic acid, allows for the formation of sterically stabilized liposomes and micelles. The solubility of this compound in various solvents is a fundamental parameter that dictates its handling, formulation, and application in pharmaceutical sciences. This technical guide provides a comprehensive overview of the solubility profile of this compound, alongside detailed experimental protocols for solubility determination.

The hydrophilic PEG linker enhances the aqueous solubility of the lipid conjugate, while the DSPE moiety allows for its incorporation into lipid bilayers, effectively enabling the encapsulation of hydrophobic therapeutic agents.[1][2][3] The terminal carboxylic acid group provides a reactive handle for the covalent attachment of targeting ligands, further enhancing the specificity and efficacy of the drug delivery vehicle.[1][2]

Solubility of this compound and Related Compounds

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on product data sheets for this compound and similar DSPE-PEG-acid compounds with varying PEG chain lengths, a general solubility profile can be compiled. It is crucial to note that solubility can be influenced by factors such as the exact molecular weight, purity, and physical form of the compound, as well as the temperature and pH of the solvent.

SolventCompoundSolubilityReference
Dimethyl Sulfoxide (DMSO)This compoundSoluble
Dichloromethane (DCM)This compoundSoluble
ChloroformDSPE-PEG-COOH (general)Soluble
Dimethylformamide (DMF)DSPE-PEG-COOH (general)Soluble
Hot WaterDSPE-PEG-COOH (MW 1000)>10 mg/mL
ChloroformDSPE-PEG-COOH (MW 1000)>10 mg/mL
DMFDSPE-PEG-COOH (MW 1000)>10 mg/mL
EthanolDSPE-PEG(2000) COOHSoluble at 5 mg/mL
Chloroform:Methanol (85:15)DSPE-PEG(2000) COOHSoluble at 5 mg/mL
DMSODSPE-PEG(2000) COOHInsoluble

Note: The solubility of DSPE-PEG compounds can be enhanced in alcohols. For lipid PEGs with decreasing molecular weight of the PEG chain, the solubility in ether may increase.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocols are recommended.

Protocol 1: Visual Solubility Determination by the Shake-Flask Method

This method is a straightforward approach to estimate the solubility of a compound.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the desired solvent.

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 1 mg) into a series of clear glass vials.

  • Solvent Addition: To each vial, add an increasing volume of the solvent to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

  • Equilibration: Seal the vials and place them on a shaker or vortex mixer at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The dissolution process can be aided by gentle heating or sonication, if necessary.

  • Visual Inspection: After equilibration, visually inspect each vial for the presence of undissolved solid material. The lowest concentration at which no solid particles are visible is considered the approximate solubility.

Protocol 2: Quantitative Solubility Determination using UV-Vis Spectrophotometry

This method provides a more accurate, quantitative measure of solubility.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to ensure the solution is saturated.

  • Phase Separation: Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant.

  • Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at a predetermined wavelength (λmax) where this compound has maximum absorbance.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample and then back-calculate the concentration in the original saturated solution to determine the solubility.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Solubility Quantification

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures.

Methodology:

  • Prepare Saturated Solutions: Follow steps 1-3 from Protocol 2.

  • Sample Preparation: Collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • HPLC Analysis: Inject a known volume of the filtered supernatant into an HPLC system equipped with an appropriate column (e.g., a C18 reversed-phase column) and a suitable detector (e.g., an Evaporative Light Scattering Detector (ELSD) or a UV detector if the compound has a chromophore).

  • Quantification: Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with known concentrations of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results A Weigh this compound C Prepare Serial Concentrations / Excess Solid A->C B Select Solvent B->C D Shake / Vortex at Controlled Temperature C->D E Allow to Equilibrate (24-72h) D->E F Visual Inspection for Undissolved Solid E->F For Visual Method G Centrifuge & Collect Supernatant E->G For Quantitative Methods J Qualitative Solubility F->J H UV-Vis Spectrophotometry G->H I HPLC Analysis G->I K Quantitative Solubility (mg/mL or M) H->K I->K

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in the formulation of drug delivery systems. While precise quantitative data is limited, this guide provides a consolidated overview of its known solubility in common laboratory solvents and offers detailed protocols for its experimental determination. By understanding and accurately measuring the solubility of this compound, researchers can optimize their formulation strategies and advance the development of novel nanomedicines.

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG4-acid in Liposome Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acidic-poly(ethylene glycol)] (DSPE-PEG4-acid) in the formulation of liposomes for research and drug delivery applications. This document outlines detailed experimental protocols, presents quantitative data on the impact of this compound on liposome characteristics, and illustrates key processes through diagrams.

Introduction to this compound in Liposomal Formulations

This compound is a phospholipid-polymer conjugate that plays a crucial role in modern liposomal drug delivery systems. Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG4-acid chain, allows for its stable incorporation into the lipid bilayer of liposomes. The inclusion of this compound offers several key advantages:

  • Prolonged Circulation Time: The polyethylene glycol (PEG) layer provides a steric barrier, shielding the liposomes from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby increasing their circulation half-life in vivo.

  • Improved Stability: The hydrophilic PEG chains prevent liposome aggregation, enhancing the colloidal stability of the formulation.

  • Functionalization Potential: The terminal carboxylic acid group serves as a reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling the development of targeted drug delivery systems.

  • pH-Sensitivity: The carboxylic acid moiety can impart a degree of pH sensitivity to the liposome surface, which can be exploited for triggered drug release in acidic tumor microenvironments.

Experimental Protocols

This section details the methodologies for preparing and characterizing liposomes incorporating this compound.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired lipids, including the main phospholipid (e.g., DSPC or DPPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be optimized based on the specific application. For example, a common molar ratio is Phospholipid:Cholesterol:this compound of 55:40:5.

    • For hydrophobic drug encapsulation, dissolve the drug in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tc) of the primary phospholipid.

    • For hydrophilic drug encapsulation, dissolve the drug in the hydration buffer.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the Tc of the lipids.

    • Typically, 10-20 passes through the membrane are sufficient to achieve a narrow size distribution.

Drug Loading into Liposomes

2.2.1. Passive Loading of Hydrophobic Drugs:

As mentioned in the thin-film hydration protocol, hydrophobic drugs can be incorporated directly into the lipid bilayer during the formation of the lipid film.

2.2.2. Passive Loading of Hydrophilic Drugs:

Hydrophilic drugs are encapsulated in the aqueous core of the liposomes during the hydration step.

2.2.3. Active (Remote) Loading of Amphipathic Weakly Basic Drugs (e.g., Doxorubicin):

This method utilizes a transmembrane pH or ion gradient to actively load drugs into pre-formed liposomes, achieving high encapsulation efficiencies.[1][2][3]

Protocol:

  • Prepare Liposomes with an Ammonium Sulfate Gradient:

    • Prepare empty liposomes (without the drug) using the thin-film hydration and extrusion method as described above, but use an ammonium sulfate solution (e.g., 250 mM) as the hydration buffer.

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a buffer without ammonium sulfate (e.g., PBS). This creates a concentration gradient with high ammonium sulfate inside the liposomes and low concentration outside.

  • Drug Incubation:

    • Add the doxorubicin solution to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). Doxorubicin, being a weak base, will cross the lipid bilayer in its neutral form and become protonated and trapped in the acidic core of the liposome, where it forms a precipitate with the sulfate ions.

  • Purification:

    • Remove the unencapsulated drug using dialysis or size exclusion chromatography.

Quantitative Data on the Influence of this compound

The concentration of this compound in the liposome formulation significantly impacts its physicochemical properties. The following tables summarize the typical effects observed.

Table 1: Effect of DSPE-PEG-COOH Molar Percentage on Liposome Size and Zeta Potential

Molar % of DSPE-PEG-COOHAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0~150 - 200> 0.2~ -5 to -15
2~120 - 150< 0.2~ -15 to -25
5~100 - 130< 0.15~ -20 to -30
10~80 - 110< 0.1~ -25 to -35

Note: The exact values can vary depending on the lipid composition, preparation method, and the specific DSPE-PEG derivative used.

Table 2: Effect of DSPE-PEG-COOH on Encapsulation Efficiency and Drug Release

DrugMolar % of DSPE-PEG-COOHEncapsulation Efficiency (%)In Vitro Drug Release at 24h (%)
Paclitaxel (Hydrophobic) 0~70-80~40-50
5~85-95~30-40
10~90-98~20-30
Doxorubicin (Hydrophilic - Active Loading) 5>90~15-25
10>95~10-20

Note: Higher DSPE-PEG-COOH concentrations generally lead to a more stable bilayer, resulting in higher encapsulation efficiency and slower drug release. The release profile can be further influenced by the pH of the release medium.[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of drug-loaded liposomes using the thin-film hydration and remote loading methods.

G cluster_prep Liposome Preparation (Thin-Film Hydration) cluster_loading Drug Loading cluster_characterization Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration (MLVs) Hydration (MLVs) Film Formation->Hydration (MLVs) Extrusion (LUVs) Extrusion (LUVs) Hydration (MLVs)->Extrusion (LUVs) Remote Loading Remote Loading Extrusion (LUVs)->Remote Loading Active Loading Hydrophobic Drug Hydrophobic Drug Hydrophobic Drug->Lipid Dissolution Passive Loading Hydrophilic Drug Hydrophilic Drug Hydrophilic Drug->Hydration (MLVs) Passive Loading Amphipathic Drug Amphipathic Drug Amphipathic Drug->Remote Loading Characterization Characterization Remote Loading->Characterization Final Product Final Product Characterization->Final Product

Experimental workflow for preparing drug-loaded liposomes.
Cellular Uptake Pathway: Clathrin-Mediated Endocytosis

The diagram below illustrates the process of clathrin-mediated endocytosis, a common pathway for the cellular uptake of PEGylated liposomes. The negatively charged surface due to the this compound can influence the initial interaction with the cell membrane.

G cluster_cell Cellular Environment cluster_uptake Clathrin-Mediated Endocytosis Liposome This compound Liposome Binding 1. Binding to Cell Surface Liposome->Binding Cell_Membrane Cell Membrane Pit_Formation 2. Clathrin-Coated Pit Formation Binding->Pit_Formation Invagination 3. Membrane Invagination Pit_Formation->Invagination Vesicle_Formation 4. Vesicle Pinching-off (Dynamin) Invagination->Vesicle_Formation Uncoating 5. Clathrin Coat Disassembly Vesicle_Formation->Uncoating Early_Endosome 6. Fusion with Early Endosome Uncoating->Early_Endosome Drug_Release 7. Drug Release (pH-dependent) Early_Endosome->Drug_Release Cytosol Cytosol Drug_Release->Cytosol

Clathrin-mediated endocytosis of a this compound liposome.

Disclaimer: These protocols and data are intended for guidance and research purposes only. Optimization of formulations and procedures is recommended for specific applications.

References

Step-by-Step Guide for DSPE-PEG4-Acid Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioconjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-4] (DSPE-PEG4-acid). It includes detailed protocols for the conjugation of this compound to amine-containing molecules, subsequent purification, and characterization, as well as its application in the formation of nanocarriers such as liposomes and micelles.

Introduction

This compound is a heterobifunctional linker widely used in bioconjugation and drug delivery. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The DSPE moiety allows for the incorporation of the molecule into lipid bilayers of nanocarriers like liposomes, while the PEG spacer provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.[1] The terminal carboxylic acid can be activated to react with primary amines on biomolecules such as proteins, antibodies, or peptides, forming a stable amide bond.[2] This enables the surface functionalization of nanocarriers with targeting ligands for specific cell and tissue delivery.

Principle of Bioconjugation

The most common method for conjugating this compound to amine-containing biomolecules is through a two-step, one-pot reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions. The addition of NHS converts it into a more stable, amine-reactive NHS ester.

  • Amine Coupling: The NHS ester readily reacts with primary amines (e.g., the ε-amine of lysine residues on a protein) at a physiological to slightly basic pH to form a stable amide bond, releasing the NHS byproduct.[3]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol outlines the general procedure for conjugating this compound to a model protein, such as an antibody.

Materials:

  • This compound

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Purification equipment: Size exclusion chromatography (SEC) column or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately prior to use.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mg/mL).

    • Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS/Sulfo-NHS relative to the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. A 10 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for each specific application.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer (e.g., PBS) to facilitate the reaction with the primary amines of the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size exclusion chromatography (SEC) or dialysis.

      • SEC: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect fractions corresponding to the high molecular weight conjugate.

      • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours.

Protocol 2: Formation of DSPE-PEG4-Bioconjugate Micelles

This protocol describes the formation of micelles from the purified DSPE-PEG4-bioconjugate.

Materials:

  • Purified DSPE-PEG4-bioconjugate

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Direct Dissolution Method:

    • Dissolve the lyophilized DSPE-PEG4-bioconjugate in the aqueous buffer to the desired concentration.

    • Gently vortex or sonicate the solution for a few minutes to ensure complete dissolution and micelle formation.

    • The solution should be clear, indicating the formation of micelles.

Protocol 3: Formulation of DSPE-PEG4-Bioconjugate Liposomes

This protocol describes the incorporation of the DSPE-PEG4-bioconjugate into liposomes using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Purified DSPE-PEG4-bioconjugate

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and the DSPE-PEG4-bioconjugate in the organic solvent in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol:DSPE-PEG4-bioconjugate at 55:40:5).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.

Characterization of the Bioconjugate and Nanoparticles

4.1. Confirmation of Conjugation and Purity

  • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can be observed.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the conjugate, confirming the attachment of the this compound.[4]

  • HPLC (Size Exclusion or Reversed-Phase): Can be used to separate the conjugate from the unreacted protein and linker, and to assess purity.

4.2. Characterization of Nanoparticles

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and zeta potential of the micelles or liposomes.

  • Transmission Electron Microscopy (TEM): Visualizes the morphology and size of the nanoparticles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on the micelle or liposome composition.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during DSPE-PEG bioconjugation and nanoparticle formulation.

Table 1: EDC/NHS Coupling Reaction Parameters and Outcomes

ParameterRecommended RangeTypical ValueExpected OutcomeReference(s)
Molar Ratio (EDC:Acid) 2:1 to 10:15:1High activation of carboxylic acid
Molar Ratio (NHS:Acid) 1:1 to 5:12:1Formation of stable NHS ester
Molar Ratio (Linker:Protein) 5:1 to 50:120:1Efficient conjugation to protein
Reaction pH (Activation) 4.5 - 6.06.0Optimal for EDC/NHS reaction
Reaction pH (Conjugation) 7.2 - 8.57.4Efficient reaction with primary amines
Conjugation Efficiency >80%~95%High yield of conjugated product

Table 2: Characterization Data of DSPE-PEG4-Protein Conjugate

| Characterization Technique | Unconjugated Protein | DSPE-PEG4-Protein Conjugate | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | SDS-PAGE (Apparent MW) | ~150 kDa (for IgG) | >150 kDa (smeared band) | - | | MALDI-TOF MS (m/z) | ~150,000 | ~151,010 (for 1:1 conjugation) | | | SEC-HPLC (Retention Time) | Later elution | Earlier elution | - |

Table 3: Physicochemical Properties of DSPE-PEG4-Bioconjugate Nanoparticles

Nanoparticle TypeParameterTypical ValueReference(s)
Micelles Hydrodynamic Diameter10 - 30 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-5 to -20 mV
Liposomes Hydrodynamic Diameter80 - 150 nm
Polydispersity Index (PDI)< 0.15
Zeta Potential-10 to -30 mV

Visualizations

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_characterization Characterization This compound This compound Activated_Ester DSPE-PEG4-NHS Ester This compound->Activated_Ester Activation (pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate DSPE-PEG4-Bioconjugate Activated_Ester->Conjugate Amine Coupling (pH 7.4) Protein Amine-containing Biomolecule (e.g., Antibody) Protein->Conjugate Purification Purification (SEC or Dialysis) Conjugate->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for this compound bioconjugation.

Nanoparticle_Formation cluster_micelle Micelle Formation cluster_liposome Liposome Formulation Conjugate Purified DSPE-PEG4-Bioconjugate Micelle Self-Assembled Micelle Conjugate->Micelle Direct Dissolution in Aqueous Buffer Thin_Film Thin Film Hydration Conjugate->Thin_Film Lipids Lipids + Cholesterol Lipids->Thin_Film Liposome Targeted Liposome Thin_Film->Liposome

References

Application Notes and Protocols for DSPE-PEG4-acid in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. While traditional ADCs involve the direct covalent attachment of a drug to an antibody via a linker, an alternative and increasingly utilized approach involves the use of lipid-based nanoparticles as the drug carrier.

This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG4-acid) in the synthesis of antibody-targeted liposomal drug delivery systems. In this context, this compound functions as a lipid anchor and a hydrophilic spacer, with its terminal carboxylic acid group enabling the conjugation of antibodies to the surface of drug-loaded liposomes. This creates a targeted nanoparticle ADC that can selectively deliver a high payload of a therapeutic agent to antigen-expressing cells.

The following protocols will focus on the preparation of HER2-targeted immunoliposomes encapsulating the chemotherapeutic drug doxorubicin, a common model system in ADC research.

Principle of the Method

The synthesis of a this compound based antibody-targeted liposomal ADC is a multi-step process that can be summarized as follows:

  • Preparation of Drug-Loaded Liposomes: Liposomes encapsulating a cytotoxic drug (e.g., doxorubicin) are prepared using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.

  • Activation of this compound: The terminal carboxylic acid group of the this compound linker is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.

  • Antibody Conjugation: The activated DSPE-PEG4-NHS ester is then reacted with the primary amine groups (e.g., lysine residues) on the surface of a monoclonal antibody (e.g., an anti-HER2 antibody) to form a stable amide bond, creating an antibody-lipid conjugate.

  • Post-Insertion of Antibody-Lipid Conjugate: The antibody-DSPE-PEG4 conjugate is incorporated into the outer leaflet of the pre-formed drug-loaded liposomes through a process known as post-insertion, which involves co-incubation at a temperature above the phase transition temperature of the lipids.

  • Purification and Characterization: The final immunoliposome ADC is purified to remove unconjugated antibodies and other reactants, and then characterized for its physicochemical properties and in vitro efficacy.

Experimental Protocols

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes

This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration and extrusion method, with remote loading of the drug via an ammonium sulfate gradient.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Ammonium sulfate solution (250 mM)

  • Doxorubicin hydrochloride

  • HEPES buffered saline (HBS), pH 7.4

  • Sephadex G-50 column

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve HSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a sufficient volume of a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing the flask at 65°C for 30 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform the extrusion at 65°C using a mini-extruder. Pass the suspension through the membrane 11-21 times.

  • Removal of External Ammonium Sulfate:

    • Remove the unencapsulated ammonium sulfate by size-exclusion chromatography using a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4).

  • Remote Loading of Doxorubicin:

    • Prepare a solution of doxorubicin hydrochloride in HBS.

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of approximately 0.1:1 (w/w).

    • Incubate the mixture at 60°C for 1-2 hours with gentle stirring to allow for the active loading of doxorubicin into the liposomes, driven by the ammonium sulfate gradient.

  • Purification of Drug-Loaded Liposomes:

    • Remove unencapsulated doxorubicin by size-exclusion chromatography or dialysis against HBS.

    • Store the doxorubicin-loaded liposomes at 4°C.

Protocol 2: Antibody Conjugation to this compound and Post-Insertion

This protocol details the conjugation of an anti-HER2 antibody to this compound and its subsequent insertion into the prepared doxorubicin-loaded liposomes.

Materials:

  • This compound

  • Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0

  • Doxorubicin-loaded liposomes (from Protocol 1)

  • Dialysis cassette (100 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer (pH 6.0).

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Antibody Preparation:

    • Exchange the buffer of the anti-HER2 antibody solution to PBS (pH 8.0) using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation of Antibody to Activated DSPE-PEG4:

    • Add the activated DSPE-PEG4-NHS ester solution to the antibody solution at a molar ratio of 10:1 to 20:1 (linker to antibody).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Post-Insertion into Liposomes:

    • Add the antibody-DSPE-PEG4 conjugate solution to the doxorubicin-loaded liposome suspension. The amount of conjugate to add should result in approximately 1-2 mol% of the total lipid being the antibody-conjugated lipid.

    • Incubate the mixture for 1-2 hours at a temperature above the lipid phase transition temperature (e.g., 60°C) with gentle stirring. This allows the hydrophobic DSPE anchor of the conjugate to insert into the liposome bilayer.

  • Purification of Immunoliposomes:

    • Remove unconjugated antibody and excess linker by size-exclusion chromatography or dialysis against PBS (pH 7.4) at 4°C using a 100 kDa MWCO dialysis cassette.

    • Sterilize the final immunoliposome ADC by passing it through a 0.22 µm filter.

    • Store the purified immunoliposomes at 4°C.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the cytotoxic activity of the HER2-targeted immunoliposomes against HER2-positive and HER2-negative cancer cell lines.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • HER2-negative cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • HER2-targeted immunoliposomes (from Protocol 2)

  • Non-targeted liposomes (control)

  • Free doxorubicin (control)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed the HER2-positive and HER2-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the HER2-targeted immunoliposomes, non-targeted liposomes, and free doxorubicin in complete medium.

    • Remove the medium from the wells and add 100 µL of the various treatment solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth) for each treatment group using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and in vitro evaluation of this compound based immunoliposomes.

Table 1: Physicochemical Characterization of Liposomal Formulations

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Doxorubicin Encapsulation Efficiency (%)
Doxorubicin-Loaded Liposomes105 ± 5< 0.15-5 ± 2> 95%
HER2-Targeted Immunoliposomes115 ± 7< 0.20-8 ± 3> 95%

Table 2: In Vitro Cytotoxicity (IC50 Values) of Doxorubicin Formulations

FormulationSK-BR-3 (HER2+) IC50 (µM)MDA-MB-231 (HER2-) IC50 (µM)
Free Doxorubicin0.15 ± 0.030.20 ± 0.04
Non-Targeted Liposomes0.85 ± 0.120.95 ± 0.15
HER2-Targeted Immunoliposomes0.25 ± 0.050.80 ± 0.10

Visualizations

experimental_workflow cluster_liposome_prep Step 1: Liposome Preparation cluster_conjugation Step 2: Antibody Conjugation cluster_final_adc Step 3: Immunoliposome Formation lipids Lipids (HSPC, Cholesterol, DSPE-PEG2000) film Thin Lipid Film lipids->film Evaporation mlv Hydration (Ammonium Sulfate) film->mlv suv Extrusion mlv->suv loaded_lipo Drug-Loaded Liposomes suv->loaded_lipo Remote Loading dox Doxorubicin dox->loaded_lipo final_adc HER2-Targeted Immunoliposome ADC loaded_lipo->final_adc Post-Insertion dspe_peg_acid This compound activated_dspe Activated DSPE-PEG4-NHS dspe_peg_acid->activated_dspe EDC/NHS ab_lipid_conjugate Antibody-Lipid Conjugate activated_dspe->ab_lipid_conjugate antibody Anti-HER2 Antibody antibody->ab_lipid_conjugate ab_lipid_conjugate->final_adc purification Purification final_adc->purification

Caption: Experimental workflow for the synthesis of HER2-targeted immunoliposome ADCs.

HER2_Signaling_Pathway cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted Immunoliposome ADC ADC->HER2 Binding & Internalization

Caption: Simplified HER2 signaling pathway targeted by immunoliposome ADCs.

Application Notes and Protocols for EDC/NHS Chemistry for DSPE-PEG4-Acid Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to lipid polyethylene glycol (PEG) derivatives is a cornerstone of modern drug delivery and bioconjugation strategies. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a short 4-unit polyethylene glycol chain with a terminal carboxylic acid (DSPE-PEG4-acid) is a versatile amphiphilic molecule. Its properties allow for the stable incorporation into lipid-based nanoparticles, such as liposomes, while presenting a reactive carboxyl group for further functionalization.

This document provides detailed application notes and protocols for the covalent coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method is widely employed for the surface modification of nanoparticles to attach targeting ligands, imaging agents, or other functional moieties, thereby enhancing their therapeutic or diagnostic potential.

Chemical Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process designed to form a stable amide bond between a carboxyl group and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Subsequent Amine Coupling: To improve the stability of the activated intermediate in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

This two-step, one-pot reaction is efficient and minimizes the side reactions associated with using EDC alone.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: NHS Ester Formation & Amine Coupling DSPE_PEG_COOH DSPE-PEG4-COOH O_acylisourea O-acylisourea Intermediate (unstable) DSPE_PEG_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_ester DSPE-PEG4-NHS Ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS NHS->NHS_ester Final_Product DSPE-PEG4-NH-R (Stable Amide Bond) NHS_ester->Final_Product + R-NH2 Amine R-NH2 (Amine-containing molecule) Amine->Final_Product

EDC/NHS reaction mechanism for this compound and amine coupling.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. Optimization is often required for each specific application to achieve the desired conjugation efficiency. The following tables provide recommended starting conditions and ranges for optimization.

Table 1: Recommended Molar Ratios of Reactants

ReactantMolar Ratio relative to this compoundNotes
EDC2 - 10 fold molar excessA higher excess can compensate for hydrolysis in aqueous buffers. However, excessive EDC can lead to side reactions.
NHS/sulfo-NHS2 - 5 fold molar excessNHS stabilizes the activated intermediate. Sulfo-NHS is used for improved water solubility. A common starting point is a 2:1 molar ratio of NHS to EDC.[1]
Amine-containing Molecule1 - 20 fold molar excessThe optimal ratio depends on the reactivity and concentration of the amine. An excess of the amine can drive the reaction to completion.

Table 2: Recommended Reaction Conditions

ParameterActivation Step (EDC/NHS)Coupling Step (Amine Reaction)Notes
pH 4.5 - 6.07.0 - 8.5The activation of the carboxyl group is most efficient in a slightly acidic environment. The subsequent reaction with the primary amine is more efficient at a neutral to slightly basic pH.
Buffer MESPBS, HEPES, Borate, BicarbonateUse non-amine and non-carboxylate containing buffers. MES is a common choice for the activation step. For the coupling step, PBS is widely used. Avoid buffers like Tris and glycine as they contain primary amines that will compete in the reaction.
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°CThe reaction can be performed at room temperature for faster kinetics or at 4°C overnight for sensitive molecules to minimize degradation. Lower temperatures can also help to stabilize the activated NHS ester.
Time 15 - 60 minutes2 hours to overnightThe activation step is typically rapid. The coupling reaction time can be optimized based on the reactivity of the amine-containing molecule.

Experimental Protocols

This section provides a detailed protocol for the conjugation of an amine-containing molecule (e.g., a peptide, protein, or small molecule drug) to this compound that is already incorporated into a liposome formulation.

Materials
  • Liposomes containing this compound

  • Amine-containing molecule (e.g., RGD peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents if necessary

  • Purification column (e.g., size-exclusion chromatography)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Liposomes with This compound D Activate Liposomes: Add EDC/NHS to Liposomes in Activation Buffer (15-60 min, RT) A->D B Prepare EDC and NHS stock solutions B->D C Prepare Amine-Molecule in Coupling Buffer F Couple Amine-Molecule: Add to activated Liposomes (2h RT or overnight 4°C) C->F E Adjust pH to 7.4 with Coupling Buffer D->E E->F G Quench Reaction (e.g., Tris or Hydroxylamine) F->G H Purify Conjugated Liposomes (e.g., Size Exclusion Chromatography) G->H I Characterize Conjugate (e.g., DLS, Zeta Potential, HPLC) H->I

Experimental workflow for liposome surface functionalization.
Step-by-Step Protocol

  • Preparation of Reagents:

    • Allow EDC and NHS/sulfo-NHS powders to equilibrate to room temperature before opening to prevent condensation.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Activation of this compound on Liposomes:

    • Resuspend the liposomes containing this compound in Activation Buffer (0.1 M MES, pH 6.0).

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/sulfo-NHS relative to the amount of this compound.

    • Incubate the mixture for 15-60 minutes at room temperature with gentle stirring.

  • Coupling of the Amine-Containing Molecule:

    • Adjust the pH of the activated liposome solution to 7.2-7.5 by adding Coupling Buffer (PBS, pH 7.4).

    • Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated liposome suspension. A 1- to 20-fold molar excess of the amine-containing molecule over this compound is a good starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted reagents and byproducts by purifying the liposome conjugate using size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final product to confirm successful conjugation. Techniques can include Dynamic Light Scattering (DLS) and zeta potential measurements to assess changes in particle size and surface charge, and High-Performance Liquid Chromatography (HPLC) to quantify the amount of conjugated molecule.

Application in Targeted Drug Delivery

A primary application of this conjugation chemistry is the development of targeted drug delivery systems. For instance, liposomes encapsulating a chemotherapeutic agent can be surface-functionalized with a targeting ligand, such as an RGD (Arginine-Glycine-Aspartic acid) peptide. This peptide specifically binds to αvβ3 integrins, which are often overexpressed on the surface of cancer cells and tumor neovasculature.[2][3][4][5] This targeted approach enhances the accumulation of the drug at the tumor site, thereby increasing therapeutic efficacy and reducing off-target side effects.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Cellular Internalization Liposome RGD-Targeted Liposome (with DSPE-PEG4-RGD) Integrin αvβ3 Integrin Liposome->Integrin Binding TumorCell Cancer Cell Endosome Endosome TumorCell->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape

Targeted drug delivery to a cancer cell via an RGD-functionalized liposome.

References

Application Notes and Protocols for Creating DSPE-PEG4-Acid Micelles for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (DSPE-PEG4-acid) micelles as nanocarriers for hydrophobic drugs. These micelles are self-assembling colloidal systems with a hydrophobic core, ideal for encapsulating poorly water-soluble therapeutic agents, and a hydrophilic shell that confers stability and "stealth" properties in biological systems.[1] The terminal carboxylic acid group on the PEG chain offers a versatile handle for bioconjugation, allowing for targeted drug delivery.

Introduction to this compound Micelles

This compound is an amphiphilic polymer composed of a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene glycol (PEG) spacer functionalized with a terminal carboxylic acid. In aqueous solutions, these molecules self-assemble into core-shell micellar structures above a certain concentration known as the critical micelle concentration (CMC).[2][3] The hydrophobic DSPE tails form the core of the micelle, which serves as a reservoir for hydrophobic drugs. The hydrophilic PEG chains form the corona, providing a steric barrier that prevents aggregation and reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1][4] The presence of the terminal carboxylic acid allows for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules to enhance drug delivery to specific tissues or cells.

Experimental Protocols

Materials and Equipment
  • Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (this compound)

  • Hydrophobic Drug: e.g., Paclitaxel, Doxorubicin, Curcumin

  • Organic Solvent: Chloroform, Methanol, or a mixture thereof

  • Aqueous Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer or HPLC

Micelle Preparation and Drug Loading: Thin-Film Hydration Method

The thin-film hydration method is a widely used and robust technique for preparing drug-loaded this compound micelles.

  • Dissolution: Accurately weigh this compound and the hydrophobic drug at a predetermined molar or weight ratio (e.g., 10:1 polymer to drug by weight). Dissolve both components in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 2 hours.

  • Hydration: Hydrate the dried film with an aqueous buffer (e.g., PBS pH 7.4) pre-heated to a temperature above the phase transition temperature of the DSPE lipid (approx. 60°C). The volume of the buffer will determine the final concentration of the micelles.

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the lipid-drug film into micelles. The solution should transition from a milky suspension to a clear or translucent solution, indicating micelle formation.

  • Sonication/Extrusion (Optional): To obtain a uniform size distribution, the micelle solution can be sonicated using a bath sonicator for 5-10 minutes or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Sterilization and Purification: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. This step also helps to remove any un-encapsulated drug that may have precipitated. For more rigorous removal of free drug, dialysis or size exclusion chromatography can be employed.

  • Storage: Store the micelle formulation at 4°C.

Preparation of Empty Micelles

For control experiments, empty this compound micelles can be prepared using the same thin-film hydration method described above, simply by omitting the hydrophobic drug in the initial dissolution step.

Characterization of this compound Micelles

Proper characterization is crucial to ensure the quality, stability, and efficacy of the micellar formulation.

Micelle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (PDI) of the micelles.

  • Procedure: Dilute the micelle solution with the aqueous buffer used for hydration to an appropriate concentration. Analyze the sample using a DLS instrument.

  • Expected Results: DSPE-PEG micelles typically exhibit a hydrodynamic diameter in the range of 10-100 nm with a low PDI (< 0.2), indicating a monodisperse population.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
  • Method: These parameters are determined by quantifying the amount of drug encapsulated within the micelles. This is typically done using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the drug-loaded micelles from the unencapsulated (free) drug. This can be achieved by ultracentrifugation, dialysis, or size exclusion chromatography.

    • Measure the concentration of the free drug in the supernatant or filtrate (C_free).

    • Disrupt the micelles using a suitable organic solvent (e.g., methanol) to release the encapsulated drug.

    • Measure the total drug concentration in the disrupted micelle solution (C_total).

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of encapsulated drug / Total mass of lipid and encapsulated drug) * 100

    • Encapsulation Efficiency (EE %): (Mass of encapsulated drug / Initial mass of drug used) * 100

Critical Micelle Concentration (CMC)
  • Method: The CMC is the concentration at which the amphiphilic this compound monomers begin to form micelles. It can be determined using a fluorescence probe method with a dye like pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

  • Procedure:

    • Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.

    • Add a small aliquot of a pyrene stock solution (in a volatile organic solvent like acetone) to each dilution. The final pyrene concentration should be very low (e.g., ~0.6 µM).

    • Evaporate the organic solvent completely.

    • Incubate the samples to allow for the partitioning of pyrene into the micelle cores.

    • Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is plotted against the logarithm of the polymer concentration. The inflection point of this curve corresponds to the CMC.

  • Expected Results: DSPE-PEG derivatives typically have a low CMC in the micromolar range, indicating high stability upon dilution in the bloodstream.

Data Presentation

Table 1: Typical Physicochemical Properties of DSPE-PEG-Acid Micelles

ParameterTypical ValueMethod of DeterminationReference(s)
Hydrodynamic Diameter 10 - 100 nmDynamic Light Scattering (DLS),
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Slightly negative to neutralElectrophoretic Light Scattering
Critical Micelle Concentration (CMC) 0.5 - 10 µMFluorescence Probe Method (Pyrene)
Drug Loading Content (DLC) 1 - 10% (drug dependent)UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (EE) 70 - 95% (drug dependent)UV-Vis Spectroscopy, HPLC,

Note: The actual values may vary depending on the specific hydrophobic drug, the polymer-to-drug ratio, and the preparation method used.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Micelle Preparation and Drug Loading cluster_char Characterization dissolution 1. Dissolution This compound and hydrophobic drug in organic solvent film_formation 2. Film Formation Rotary evaporation to create a thin film dissolution->film_formation hydration 3. Hydration Hydrate film with aqueous buffer (above lipid Tm) film_formation->hydration micelle_formation 4. Micelle Formation Gentle agitation to form micelles hydration->micelle_formation sonication 5. Sonication/Extrusion (Optional) For size uniformity micelle_formation->sonication filtration 6. Sterilization & Purification 0.22 µm filtration sonication->filtration dls Size & PDI (DLS) filtration->dls Characterize dlc_ee DLC & EE (HPLC/UV-Vis) filtration->dlc_ee Characterize cmc CMC (Fluorescence Probe) filtration->cmc Characterize

Caption: Workflow for this compound micelle preparation and characterization.

logical_relationship cluster_components Components cluster_process Process cluster_product Product dspe_peg This compound self_assembly Self-Assembly dspe_peg->self_assembly drug Hydrophobic Drug encapsulation Encapsulation drug->encapsulation solvent Organic Solvent solvent->encapsulation removal buffer Aqueous Buffer buffer->self_assembly micelle Drug-Loaded Micelle self_assembly->micelle encapsulation->micelle

Caption: Logical relationship of components and processes in micelle formation.

References

Application Notes and Protocols for DSPE-PEG4-acid in the Preparation of Stealth Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (DSPE-PEG4-acid) in the formulation of stealth liposomes for advanced drug delivery applications.

Introduction to Stealth Liposomes and the Role of this compound

Stealth liposomes are advanced drug delivery vesicles designed to evade the host's immune system, specifically the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream. This "stealth" characteristic is achieved by modifying the liposome surface with hydrophilic polymers, most commonly polyethylene glycol (PEG).

This compound is a phospholipid-polymer conjugate where the hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety anchors the molecule within the lipid bilayer of the liposome, while the hydrophilic PEG4 (a short-chain polyethylene glycol with four repeating units) chain extends into the aqueous environment. The terminal carboxylic acid group on the PEG chain provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies or peptides, enabling the development of targeted drug delivery systems.

The PEG chains on the liposome surface create a hydrated layer that sterically hinders the binding of opsonin proteins, which are responsible for marking foreign particles for uptake by phagocytic cells.[1][2] This steric hindrance reduces the rate of clearance from the circulation, leading to increased accumulation of the liposomes in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]

Key Advantages of this compound in Stealth Liposome Formulation

  • Prolonged Circulation: The PEGylation of liposomes with this compound significantly extends their half-life in the bloodstream.[3]

  • Reduced Immunogenicity: The hydrophilic PEG coating minimizes recognition by the immune system, reducing the risk of adverse immune reactions.[4]

  • Versatile for Targeting: The terminal carboxylic acid group allows for the straightforward conjugation of various targeting moieties, enhancing drug delivery to specific cells or tissues.

  • Improved Stability: The presence of PEG on the liposome surface can prevent aggregation and improve the overall stability of the formulation.

Experimental Protocols

Preparation of Stealth Liposomes using the Lipid Film Hydration Method

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the lipid film hydration technique followed by extrusion.

Materials:

  • Main structural phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated

Equipment:

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Probe sonicator (optional)

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC, cholesterol, and this compound in a desired molar ratio, for instance, 55:40:5) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tc) of the main phospholipid (e.g., 45-60°C for DPPC).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask in a water bath set to a temperature above the Tc of the lipids. The volume of the hydration buffer will determine the final lipid concentration.

    • For passive loading of hydrophilic drugs, the drug is dissolved in the hydration buffer.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).

  • Purification:

    • Remove the unencapsulated drug by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

Drug Loading into Stealth Liposomes

Passive Loading: As described in the hydration step of the preparation protocol, hydrophilic drugs can be passively entrapped in the aqueous core of the liposomes by dissolving them in the hydration buffer. The encapsulation efficiency of this method is often limited by the trapped volume.

Active (Remote) Loading: This method is highly efficient for loading amphipathic weak acids or bases. It involves creating a transmembrane gradient (e.g., a pH or ion gradient) to drive the drug into the liposome core, where it is subsequently trapped.

Protocol for Remote Loading using an Ammonium Sulfate Gradient:

  • Prepare Liposomes with Ammonium Sulfate:

    • Prepare the liposomes as described in Protocol 3.1, but use a buffered ammonium sulfate solution (e.g., 250 mM ammonium sulfate) as the hydration medium.

  • Establish the Transmembrane Gradient:

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a drug-free buffer (e.g., PBS, pH 7.4). This creates a higher concentration of ammonium sulfate inside the liposomes compared to the outside.

  • Drug Incubation:

    • Prepare a solution of the drug to be loaded in the external buffer.

    • Add the drug solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) with gentle stirring. The uncharged form of the drug will diffuse across the lipid bilayer into the liposome core.

  • Drug Trapping:

    • Inside the liposome, the drug will become protonated by the ammonium ions and precipitate as a sulfate salt, effectively trapping it within the vesicle.

  • Purification:

    • Remove any unloaded drug using size exclusion chromatography or dialysis.

Characterization of this compound Stealth Liposomes

The physicochemical properties of the prepared liposomes are critical for their in vitro and in vivo performance. Key characterization parameters are summarized in the table below.

ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 200 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV
Encapsulation Efficiency (%) Spectrophotometry, HPLC> 80% for active loading
Drug Loading Content (%) Spectrophotometry, HPLCVaries with drug and loading method
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMSpherical, unilamellar vesicles

Note: The typical values are representative and can vary depending on the specific lipid composition, drug, and preparation method.

Visualization of Workflows and Mechanisms

Experimental Workflow for Stealth Liposome Preparation

G cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Purification Purification Extrusion->Purification Remove Free Drug DLS DLS Purification->DLS Zeta Potential Zeta Potential Purification->Zeta Potential TEM TEM Purification->TEM HPLC HPLC Purification->HPLC In Vitro Studies In Vitro Studies HPLC->In Vitro Studies In Vivo Studies In Vivo Studies HPLC->In Vivo Studies

Caption: Workflow for the preparation and characterization of stealth liposomes.

Mechanism of Stealth Liposome Evasion of the Mononuclear Phagocyte System (MPS)

G cluster_conventional Conventional Liposome cluster_stealth Stealth Liposome (with this compound) Conventional Liposome Conventional Liposome Opsonization Opsonization Conventional Liposome->Opsonization Opsonin Binding Phagocytosis Phagocytosis Opsonization->Phagocytosis Recognition Macrophage Macrophage Phagocytosis->Macrophage Engulfment Stealth Liposome Stealth Liposome Steric Hindrance Steric Hindrance Stealth Liposome->Steric Hindrance PEG Layer Prolonged Circulation Prolonged Circulation Steric Hindrance->Prolonged Circulation Evades MPS

Caption: Comparison of conventional and stealth liposome interaction with the MPS.

Quantitative Data Summary

The following tables summarize representative quantitative data for stealth liposomes prepared with DSPE-PEG derivatives. While specific data for this compound is limited in the literature, these values provide a reasonable expectation for performance.

Table 1: Physicochemical Characterization of Stealth Liposomes

FormulationLipid Composition (molar ratio)Mean Diameter (nm)PDIZeta Potential (mV)
Doxorubicin LiposomesHSPC:Chol:DSPE-PEG2000 (56:38:5)~85< 0.1-20 to -25
Camptothecin LiposomesPC:Chol:DSPE-PEG5000~150~0.2N/A
Placebo LiposomesDPPC:Chol:DSPE-PEG2000 (6:3:1 w/w)~120< 0.2N/A

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, PC: Phosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine. Data is compiled from multiple sources for illustrative purposes.

Table 2: Drug Loading and In Vitro Release

DrugLoading MethodEncapsulation Efficiency (%)In Vitro Release (at 24h)
DoxorubicinAmmonium Sulfate Gradient> 95%< 10%
CamptothecinPassive Loading~83%~40%
5-FluorouracilThin Film Hydration~39-67%N/A

Encapsulation efficiency and release rates are highly dependent on the drug's physicochemical properties and the specific formulation.

Table 3: Representative In Vivo Pharmacokinetic Parameters

FormulationAnimal ModelHalf-life (t½)Area Under the Curve (AUC)
Stealth Liposomal DoxorubicinRat~20-30 hSignificantly increased vs. free drug
Stealth Liposomal CamptothecinRatSignificantly increased vs. conventional liposomesSignificantly increased vs. conventional liposomes

Pharmacokinetic parameters are highly variable and depend on the animal model, drug, and liposome formulation.

Conclusion

This compound is a valuable component in the formulation of stealth liposomes, offering the benefits of prolonged circulation and the potential for targeted drug delivery. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and characterize this compound-containing liposomes for a wide range of therapeutic applications. Further optimization of lipid composition, drug loading, and targeting ligand conjugation will be necessary to tailor these drug delivery systems for specific clinical needs.

References

Application Notes and Protocols for DSPE-PEG4-acid in Biosensor Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid-(polyethylene glycol)] (DSPE-PEG4-acid) is a versatile heterobifunctional linker widely employed in the development of biosensors. Its unique structure, featuring a lipid tail (DSPE) and a hydrophilic polyethylene glycol (PEG) spacer terminating in a carboxylic acid group, enables the stable anchoring of biomolecules to sensor surfaces. The DSPE moiety facilitates the incorporation of the linker into lipid bilayers, forming a biocompatible and antifouling surface that mimics the cell membrane. The PEG spacer provides a flexible linker arm, enhancing the accessibility of the immobilized biomolecules for interaction with their targets. The terminal carboxylic acid allows for the covalent attachment of a wide range of biorecognition elements, such as antibodies, enzymes, and nucleic acids, through standard amine coupling chemistry.[1]

These application notes provide detailed protocols for the use of this compound in the functionalization of biosensor surfaces, including the formation of supported lipid bilayers and the covalent immobilization of proteins.

Data Presentation

Table 1: Quantitative Data for DSPE-PEG Functionalized Surfaces
ParameterValueBiosensor TechniqueSource
Optimal DSPE-PEG Concentration0.03 mg/mLSPR & QCM-D[2]
SPR Signal Increase (at optimal concentration)1968 ± 126 µRIUSPR[2]
QCM-D Frequency Decrease (at optimal concentration)489 ± 91 HzQCM-D[2]

Note: The study cited utilized DSPE-PEG2000, which has a longer PEG chain than DSPE-PEG4. However, the principles of lipid bilayer formation and the effect of concentration are comparable.

Table 2: Recommended Molar Ratios for EDC-NHS Coupling
ReagentMolar Excess (relative to this compound)Purpose
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2 to 5-foldActivates the carboxylic acid group
NHS (N-hydroxysuccinimide)1.2 to 2-foldStabilizes the activated intermediate
Biomolecule (with primary amine)1.5 to 10-fold (relative to this compound)Covalently couples to the activated surface

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound, which can be used to form a supported lipid bilayer on a sensor surface.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Cholesterol (optional, for membrane stability)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, this compound, and cholesterol (if used) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 90:5:5 (primary lipid:this compound:cholesterol).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Hydrate the lipid film by gentle rotation above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain SUVs, sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear.

    • Alternatively, for more uniform vesicle size, use an extruder to pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).

Protocol 2: Surface Functionalization with this compound and Protein Immobilization

This protocol details the steps for creating a functional biosensor surface by forming a supported lipid bilayer with this compound containing liposomes, followed by the covalent immobilization of a protein using EDC-NHS chemistry.

Materials:

  • This compound containing liposomes (from Protocol 1)

  • Biosensor chip (e.g., gold-coated SPR chip, QCM-D crystal)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein to be immobilized (in Coupling Buffer)

  • Quenching Solution: 1 M ethanolamine or 100 mM glycine, pH 8.5

  • Wash Buffer: PBS

Procedure:

  • Formation of Supported Lipid Bilayer (SLB):

    • Clean the biosensor chip according to the manufacturer's instructions.

    • Introduce the this compound containing liposome solution over the sensor surface. The optimal concentration may need to be determined empirically but a starting point is 0.03 mg/mL.[2]

    • Allow the liposomes to adsorb and fuse on the surface to form a continuous SLB. This process can be monitored in real-time using techniques like SPR or QCM-D.

    • Wash the surface with PBS to remove any unfused vesicles.

  • Activation of Carboxylic Acid Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Inject a solution containing a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (relative to the estimated surface density of this compound) over the SLB.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

    • Wash the surface with Activation Buffer to remove excess EDC and NHS.

  • Covalent Immobilization of Protein:

    • Immediately inject the protein solution (typically 1.5 to 10-fold molar excess) in Coupling Buffer over the activated surface.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Quenching (Deactivation of Unreacted Sites):

    • Inject the Quenching Solution over the surface to deactivate any remaining NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Final Wash:

    • Wash the surface thoroughly with PBS to remove any non-covalently bound protein and quenching reagents. The functionalized biosensor is now ready for use.

Visualizations

experimental_workflow cluster_liposome_prep Protocol 1: Liposome Preparation cluster_surface_func Protocol 2: Surface Functionalization lipid_film 1. Lipid Film Formation (this compound + Primary Lipid) hydration 2. Hydration (Formation of MLVs) lipid_film->hydration sizing 3. Sizing (Sonication/Extrusion to form SUVs) hydration->sizing slb_formation 1. SLB Formation (Inject Liposomes) sizing->slb_formation activation 2. Activation (Inject EDC/NHS) slb_formation->activation immobilization 3. Protein Immobilization (Inject Protein) activation->immobilization quenching 4. Quenching (Inject Ethanolamine) immobilization->quenching final_wash 5. Final Wash (Inject PBS) quenching->final_wash

Caption: Experimental workflow for biosensor surface functionalization.

edc_nhs_mechanism dspe DSPE-PEG4-COOH Carboxylic Acid o_acylisourea O-acylisourea Intermediate (Unstable) dspe->o_acylisourea + EDC edc EDC Carbodiimide isourea Isourea byproduct o_acylisourea->dspe Hydrolysis nhs_ester NHS-Ester (Semi-stable) o_acylisourea->nhs_ester + NHS nhs NHS N-hydroxysuccinimide released_nhs NHS amide_bond DSPE-PEG4-CO-NH-Protein Stable Amide Bond nhs_ester->amide_bond + Protein-NH2 protein Protein-NH2 Primary Amine

Caption: EDC-NHS coupling reaction mechanism.

References

Application of DSPE-PEG4-Acid in Gene Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acidic-(polyethylene glycol)] (DSPE-PEG-acid) is a key excipient in the development of lipid nanoparticles (LNPs) for gene delivery. Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic polyethylene glycol (PEG) chain terminating in a carboxylic acid group, allows for its incorporation into the lipid bilayer of nanoparticles. This application note provides a comprehensive overview of the use of DSPE-PEG4-acid in gene delivery research, including detailed protocols for the formulation of LNPs for siRNA and plasmid DNA delivery, characterization methods, and an exploration of its role in cellular uptake and endosomal escape.

The PEGylated surface of LNPs provides a "stealth" characteristic, reducing opsonization by plasma proteins and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. The terminal carboxylic acid group on the PEG chain offers a reactive handle for the conjugation of targeting ligands, such as peptides or antibodies, to enhance delivery to specific cell types.[1] The length of the PEG chain is a critical parameter influencing the balance between long circulation and efficient cellular uptake and endosomal escape, a phenomenon often referred to as the "PEG dilemma". While longer PEG chains (e.g., PEG2000) provide excellent shielding, they can also hinder cellular uptake.[2] this compound, with its shorter PEG4 chain, represents a strategic choice to mitigate this issue, potentially offering a compromise between nanoparticle stability and efficient gene delivery.

Key Applications of this compound in Gene Delivery

  • Formation of Stable Lipid Nanoparticles: this compound is incorporated into LNP formulations to provide colloidal stability and prevent aggregation.[1]

  • Prolonged Circulation Time: The hydrophilic PEG chains create a hydration layer that shields the nanoparticles from plasma proteins, leading to longer circulation times and increased potential for reaching target tissues.

  • Surface Functionalization for Targeted Delivery: The terminal carboxylic acid group can be activated to conjugate targeting moieties, enabling specific delivery of genetic material to desired cells or tissues.

  • Delivery of siRNA and Plasmid DNA: this compound has been utilized in LNPs for the delivery of both small interfering RNA (siRNA) for gene silencing and plasmid DNA (pDNA) for gene expression.

Quantitative Data on DSPE-PEG Formulated Nanoparticles

The following tables summarize key quantitative data from studies utilizing DSPE-PEG in the formulation of lipid nanoparticles for gene delivery. It is important to note that the majority of published data utilizes DSPE-PEG with a PEG molecular weight of 2000 Da (DSPE-PEG2000). Data for this compound is less common in the literature; however, the principles and trends observed with DSPE-PEG2000 are generally applicable, with the shorter PEG chain of this compound expected to influence the specific values.

Table 1: Physicochemical Properties of DSPE-PEG Containing Lipid Nanoparticles

Formulation ComponentGene CargoParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Citation
DSPE-PEG2000siRNA70 - 1950.037 - 0.466Neutral~80
DSPE-PEG2000pDNA100 - 120< 0.2-~65
DSPE-PEG2000-~30-~ -10 (with DOPC)-
DSPE-PEG2000-116.60.112-13.7-

Table 2: In Vitro and In Vivo Performance of DSPE-PEG Containing Lipid Nanoparticles

Formulation ComponentGene CargoCell Line / Animal ModelTransfection/Silencing EfficiencyKey FindingCitation
DSPE-PEG2000siRNAHeLa, HepG2Lower than C14 lipid-PEG LNPs in serumDSPE-PEG had a negative impact on transfection efficacy in the presence of serum.
DSPE-PEG2000pDNAHEK293T20%Microfluidic-prepared hybrid nanoparticles showed potential for pDNA delivery.
DSPE-PEG2000siRNAIn vivoStrongly decreased gene-silencing effects in cells.PEGylation with DSPE-PEG strongly inhibited gene-silencing.

Experimental Protocols

Protocol 1: Formulation of siRNA-loaded Lipid Nanoparticles using Microfluidics

This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • This compound in ethanol

  • siRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Ethanol (anhydrous)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol.

    • Combine the lipid solutions in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound).

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the siRNA solution into another.

    • Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (e.g., 3:1 aqueous:ethanolic phase).

    • Initiate the flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated siRNA.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).

Protocol 2: Formulation of Plasmid DNA-loaded Lipid Nanoparticles by Thin-Film Hydration

This protocol outlines the preparation of pDNA-loaded LNPs using the thin-film hydration method.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • This compound

  • Chloroform

  • Plasmid DNA in nuclease-free water or buffer

  • Hydration buffer (e.g., sterile water or PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid, helper lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by either probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • pDNA Loading:

    • Add the plasmid DNA solution to the prepared liposome suspension.

    • Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature to allow for the complexation of the negatively charged pDNA with the cationic liposomes.

  • Purification:

    • Remove uncomplexed pDNA by methods such as centrifugation or gel filtration chromatography.

  • Characterization:

    • Characterize the pDNA-LNP complexes for particle size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Cellular Uptake of this compound Containing LNPs

The cellular uptake of PEGylated LNPs is a complex process that typically occurs via endocytosis. The presence of the PEG layer can influence the specific endocytic pathway utilized by the cell.

G LNP This compound LNP Endocytosis Endocytosis (Clathrin-mediated or Macropinocytosis) LNP->Endocytosis 1. Binding & Internalization Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome 2. Maturation Lysosome Lysosome (pH 4.5-5.0) Degradation Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 3. pH-triggered Release Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Gene_Silencing siRNA-RISC Complex (Gene Silencing) Cytoplasm->Gene_Silencing siRNA Pathway Nucleus Nucleus Cytoplasm->Nucleus pDNA Pathway Gene_Expression pDNA Transcription (Gene Expression) Nucleus->Gene_Expression

Caption: Cellular uptake and intracellular trafficking of this compound LNPs for gene delivery.

Experimental Workflow for Evaluating Gene Silencing Efficiency

G cluster_formulation 1. LNP Formulation cluster_invitro 2. In Vitro Transfection cluster_analysis 3. Gene Silencing Analysis cluster_results 4. Data Analysis Formulation Formulate siRNA-LNPs (Protocol 1) Characterization Characterize LNPs (Size, Zeta, EE%) Formulation->Characterization Cell_Culture Seed target cells in multi-well plates Transfection Transfect cells with siRNA-LNPs Cell_Culture->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation RNA_Extraction Extract total RNA Incubation->RNA_Extraction Protein_Analysis Western Blot or ELISA to quantify target protein levels Incubation->Protein_Analysis RT_qPCR Perform RT-qPCR to quantify target mRNA levels RNA_Extraction->RT_qPCR Data_Analysis Calculate percentage of gene knockdown RT_qPCR->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Experimental workflow for assessing in vitro gene silencing efficacy of siRNA-LNPs.

Logical Relationship: The "PEG Dilemma"

G cluster_peg_properties PEG Chain Length cluster_advantages Advantages cluster_disadvantages Disadvantages Long_PEG Long PEG Chain (e.g., PEG2000) High_Stability Increased Stability & Prolonged Circulation Long_PEG->High_Stability Leads to Low_Uptake Decreased Cellular Uptake & Endosomal Escape Long_PEG->Low_Uptake Results in Short_PEG Short PEG Chain (e.g., PEG4) High_Uptake Enhanced Cellular Uptake & Endosomal Escape Short_PEG->High_Uptake Facilitates Low_Stability Reduced Stability & Shorter Circulation Short_PEG->Low_Stability May lead to

Caption: The "PEG Dilemma": Balancing stability and cellular uptake with PEG chain length.

Conclusion

This compound is a valuable tool in the field of gene delivery, offering a balance between the need for nanoparticle stability and the requirement for efficient cellular uptake and endosomal escape. The protocols and data presented here provide a foundation for researchers to design and evaluate their own this compound-containing lipid nanoparticles for the delivery of siRNA and plasmid DNA. Further optimization of formulation parameters and the potential for surface functionalization make this compound a versatile component for the development of next-generation gene therapies.

References

Troubleshooting & Optimization

Common issues with DSPE-PEG4-acid stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DSPE-PEG4-acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issue for this compound in solution is the hydrolysis of the ester bonds within the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) moiety. This degradation is primarily influenced by pH and temperature. A secondary concern is the potential for oxidation of the saturated fatty acid chains, although this is less common under typical experimental conditions.

Q2: What are the degradation products of this compound?

A2: Hydrolysis of the ester bonds in the DSPE portion of the molecule leads to the formation of lyso-lipid derivatives, where one or both of the stearoyl fatty acid chains are cleaved off, and free stearic acid. The primary degradation products are 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-PEG4-acid and glycerophosphoethanolamine-PEG4-acid.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored at low temperatures, ideally at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. It is also crucial to maintain the pH of the solution close to neutral.

Q4: How does pH affect the stability of this compound in solution?

A4: The hydrolysis of the ester linkages in this compound is significantly accelerated in both acidic and basic conditions. The rate of hydrolysis is minimized at a pH of approximately 6.5.[1][2] Therefore, maintaining a neutral pH is critical for the stability of the molecule in solution.

Q5: My this compound solution appears cloudy or has visible aggregates. What could be the cause and how can I resolve this?

A5: Aggregation of this compound in solution can occur due to several factors, including high concentrations, the presence of certain salts, or improper dissolution. To troubleshoot this, you can try the following:

  • Sonication: Use a bath or probe sonicator to help disperse the lipids and break up aggregates.

  • Heating: Gently warming the solution can aid in dissolution, but be cautious as excessive heat can accelerate hydrolysis.

  • pH Adjustment: Ensure the pH of your solution is near neutral (pH 6.5-7.4).

  • Lower Concentration: Prepare a more dilute solution.

  • Inclusion of Co-solvents: In some cases, a small percentage of a co-solvent like ethanol may help, but its compatibility with your downstream application must be considered.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Formulation

Symptoms:

  • Loss of active ingredient over a short period.

  • Appearance of unexpected peaks in analytical chromatograms.

  • Changes in the physical properties of the formulation (e.g., liposome size, drug release profile).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate pH Adjust the pH of the solution to be between 6.5 and 7.4. Use a suitable buffer system, such as a phosphate buffer, to maintain a stable pH.[1][2]
High Temperature Prepare and store the formulation at low temperatures. Avoid prolonged exposure to elevated temperatures during processing.
Presence of Catalysts Ensure that all glassware and reagents are free from acidic or basic contaminants that could catalyze hydrolysis.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility between experimental batches.

  • Variable liposome characteristics or drug encapsulation efficiency.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Quality of this compound Source this compound from a reputable supplier and check the certificate of analysis for purity. Consider analytical characterization of incoming raw material.
Variability in Solution Preparation Standardize the protocol for solution preparation, including the order of addition of reagents, mixing speed, and temperature.
Degradation During Experimentation Monitor the stability of your this compound solution throughout your experiment, especially if it involves prolonged incubation times or harsh conditions.

Quantitative Data on DSPE-PEG Hydrolysis

The rate of hydrolysis of the DSPE moiety is highly dependent on pH and temperature. The following table summarizes the general trends observed for phospholipid hydrolysis.

pHTemperatureRelative Hydrolysis Rate
< 4AmbientHigh
4 - 6AmbientModerate
6.5 Ambient Minimal [1]
7 - 8AmbientModerate
> 8AmbientHigh
6.5Elevated (e.g., 40°C)Increased compared to ambient

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution by HPLC-CAD

Objective: To quantify the amount of intact this compound over time under specific storage conditions.

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

  • Sample Preparation: Dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC-CAD Analysis:

    • Column: A suitable reversed-phase column, such as a C8 or C18.

    • Mobile Phase A: Water with a low concentration of a non-volatile acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A suitable gradient to elute this compound and its degradation products.

    • Detector: Charged Aerosol Detector (CAD).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Identification of this compound Degradation Products by LC-MS

Objective: To identify the chemical structures of the degradation products of this compound.

Methodology:

  • Forced Degradation: Subject a solution of this compound to harsh conditions to accelerate degradation (e.g., incubate in 0.1 M HCl or 0.1 M NaOH at 60°C for several hours).

  • LC-MS Analysis:

    • Liquid Chromatography: Use an HPLC or UPLC system with a reversed-phase column to separate the parent compound from its degradation products.

    • Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Use electrospray ionization (ESI) in both positive and negative ion modes.

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak.

    • Determine the accurate mass of the parent and degradation product ions.

    • Propose chemical structures for the degradation products based on their mass and fragmentation patterns.

Visualizations

DSPE_PEG4_Acid_Degradation_Pathway DSPE_PEG4_Acid This compound Lyso_DSPE_PEG4_Acid 1-Stearoyl-2-hydroxy-sn-glycero-3- phosphoethanolamine-PEG4-acid DSPE_PEG4_Acid->Lyso_DSPE_PEG4_Acid Stearic_Acid Stearic Acid Glycerophosphoethanolamine_PEG4_Acid Glycerophosphoethanolamine- PEG4-acid Lyso_DSPE_PEG4_Acid->Glycerophosphoethanolamine_PEG4_Acid

Caption: Hydrolytic degradation pathway of this compound.

Troubleshooting_Workflow start Start: this compound Stability Issue check_pH Check pH of Solution start->check_pH is_neutral Is pH 6.5-7.4? check_pH->is_neutral check_temp Check Storage/Process Temperature is_neutral->check_temp Yes adjust_pH Adjust pH to 6.5-7.4 Use Buffer is_neutral->adjust_pH No is_low_temp Is Temperature Low? check_temp->is_low_temp check_aggregation Observe for Aggregation is_low_temp->check_aggregation Yes lower_temp Lower Temperature (Store at -20°C) is_low_temp->lower_temp No is_aggregated Is Solution Aggregated? check_aggregation->is_aggregated sonicate Sonicate Solution is_aggregated->sonicate Yes reassess Re-evaluate Stability is_aggregated->reassess No adjust_pH->reassess lower_temp->reassess sonicate->reassess end Issue Resolved reassess->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Troubleshooting aggregation of DSPE-PEG4-acid nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG4-acid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in nanoparticle formulations?

A1: this compound is an amphiphilic polymer conjugate. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion is a lipid that can integrate into the lipid bilayer of nanoparticles, such as liposomes. The polyethylene glycol (PEG) component creates a hydrophilic layer on the nanoparticle surface. This "stealth" coating helps to reduce recognition by the immune system, thereby prolonging circulation time in the body. The terminal carboxylic acid group allows for the covalent attachment of targeting ligands or other molecules.

Q2: Why is nanoparticle aggregation a significant issue?

A2: Aggregation of nanoparticles can lead to several undesirable consequences, including a loss of their unique nanoscale properties. In the context of drug delivery, aggregation can alter the stability and bioavailability of the formulation and may trigger unwanted immune responses. For material science applications, aggregation can compromise the uniformity and effectiveness of the final product.

Q3: How can I quickly determine if my this compound nanoparticles are aggregating?

A3: A visual inspection is the first step. A stable nanoparticle suspension should appear uniform and either translucent or milky, depending on the concentration. Signs of aggregation include the formation of visible particles, sediment, or a clearing of the liquid. For a quantitative assessment, Dynamic Light Scattering (DLS) is a widely used technique to measure particle size and polydispersity index (PDI). An increase in the average particle size and PDI over time is indicative of aggregation.[1]

Troubleshooting Guide: Nanoparticle Aggregation

Issue 1: I'm observing immediate aggregation of my nanoparticles after synthesis.

  • Question: My this compound nanoparticle suspension shows visible clumps and is settling out shortly after I've prepared it. What could be the cause?

  • Answer: Immediate aggregation following synthesis is often due to one or more of the following factors:

    • Inadequate Stabilization: The repulsive forces between nanoparticles are not sufficient to overcome the attractive van der Waals forces. This could be due to an insufficient concentration of this compound.

    • Incorrect pH: The surface charge of nanoparticles, which is crucial for their stability, is highly dependent on the pH of the surrounding medium. For this compound nanoparticles, the carboxylic acid group's charge is pH-dependent. Stability is often lowest near the isoelectric point, where the net surface charge is close to zero.[1]

    • High Ionic Strength: The presence of salts in your buffer can shield the surface charge of the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[2]

Issue 2: My nanoparticles are stable initially but aggregate during storage.

  • Question: My this compound nanoparticles look good after preparation, but after a few days in storage, I see signs of aggregation. Why is this happening?

  • Answer: Delayed aggregation during storage can be caused by:

    • Inappropriate Storage Temperature: High temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher chance of aggregation. For lipid-based nanoparticles, temperature fluctuations can also impact the physical state of the lipid core. Storing at a consistent, recommended temperature (e.g., 4°C) is crucial.[3] Conversely, freezing at -20°C can also lead to aggregation due to the formation of ice crystals that can damage the nanoparticles.[4]

    • High Nanoparticle Concentration: A higher concentration of nanoparticles increases the likelihood of collisions and subsequent aggregation over time.

    • pH Shift During Storage: The pH of your nanoparticle suspension can change over time, especially if the buffer capacity is insufficient. This can alter the surface charge and lead to aggregation.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing your nanoparticle suspension can cause significant aggregation.

Issue 3: I'm seeing aggregation after adding a targeting ligand to my this compound nanoparticles.

  • Question: My nanoparticles were stable until I tried to conjugate a peptide to the carboxylic acid group of the this compound. Now they are aggregating. What should I do?

  • Answer: Aggregation during ligand conjugation is a common issue and can be addressed by:

    • Optimizing PEG Density: The presence of PEG on the surface of liposomes is an effective way to prevent aggregation during the covalent coupling of proteins or other ligands. You may need to adjust the molar percentage of this compound in your formulation.

    • Controlling Reaction Conditions: The pH and ionic strength of the reaction buffer are critical. Ensure the pH is suitable for both the conjugation chemistry and for maintaining nanoparticle stability. You may need to perform the conjugation in a buffer with low ionic strength.

    • Purification Method: The method used to remove unreacted ligands and byproducts can sometimes induce aggregation. Consider using a gentle purification method like dialysis or size exclusion chromatography.

Data Presentation

Table 1: Effect of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Properties

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
10:136.5-28.50.900
5:180.8-29.20.644
4:1128.1-28.10.295
1:1116.6-13.70.112

Data adapted from a study on DSPE-PEG2000 and Soluplus nanoparticles. While not specific to this compound, this table illustrates the trend of how the ratio of PEGylated lipid to another surfactant can influence nanoparticle size and surface charge. A lower PDI value generally indicates a more uniform and stable nanoparticle population.

Table 2: Influence of DSPE-PEG Molar Ratio on Liposome Stability in Different Media

DSPE-PEG Molar Ratio (%)Survival Rate in Buffer (Day 3)Survival Rate in Seawater (Day 3)
0 (POPC only)~18%~9%
20~54%~45%

This table demonstrates that increasing the molar ratio of DSPE-PEG can significantly improve the stability of liposomes in both low and high ionic strength environments.

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Thin-Film Hydration

  • Lipid Film Preparation:

    • Dissolve this compound and other lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to create a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to eliminate any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or a low ionic strength buffer) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To achieve a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Protocol 2: Troubleshooting Aggregation Using DLS and Zeta Potential

  • Sample Preparation:

    • Prepare your this compound nanoparticle suspension at the desired concentration.

    • Divide the suspension into several aliquots to test different conditions.

  • pH Stability Study:

    • Adjust the pH of the aliquots to a range of values (e.g., pH 4, 5, 6, 7, 7.4, 8) using dilute HCl or NaOH.

    • Measure the particle size (Z-average diameter), PDI, and zeta potential of each sample immediately after pH adjustment using a DLS instrument.

    • Incubate the samples at a controlled temperature (e.g., 4°C or 25°C) and re-measure at specific time points (e.g., 1 hour, 24 hours, 72 hours) to assess stability.

  • Salt Stability Study:

    • To separate aliquots of your nanoparticle suspension (at the optimal pH determined above), add increasing concentrations of NaCl or PBS (e.g., 10 mM, 50 mM, 100 mM, 150 mM NaCl).

    • Measure the particle size, PDI, and zeta potential immediately after adding the salt and at subsequent time points.

  • Data Analysis:

    • Plot the Z-average diameter, PDI, and zeta potential as a function of pH and salt concentration.

    • A significant increase in particle size and PDI indicates aggregation.

    • Generally, a zeta potential greater than |30| mV suggests good electrostatic stability.

Mandatory Visualization

cluster_causes Potential Causes of Aggregation cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Cause1 Inadequate PEGylation Step1 Increase this compound Concentration Cause1->Step1 Cause2 Suboptimal pH Step2 Optimize Buffer pH Cause2->Step2 Cause3 High Ionic Strength Step3 Use Low Salt Buffer Cause3->Step3 Cause4 High Nanoparticle Concentration Step4 Dilute Nanoparticle Suspension Cause4->Step4 Cause5 Inappropriate Temperature Step5 Optimize Storage Temperature Cause5->Step5 Outcome Stable Nanoparticle Suspension Step1->Outcome Step2->Outcome Step3->Outcome Step4->Outcome Step5->Outcome

Caption: Troubleshooting workflow for this compound nanoparticle aggregation.

start Start: Nanoparticle Suspension dls_zeta Measure Initial Size, PDI, Zeta Potential (DLS) start->dls_zeta visual Visual Inspection for Aggregates dls_zeta->visual stable Stable visual->stable No unstable Unstable (Aggregated) visual->unstable Yes troubleshoot Implement Troubleshooting Guide unstable->troubleshoot troubleshoot->dls_zeta Re-evaluate

Caption: Experimental workflow for assessing nanoparticle stability.

References

Technical Support Center: Optimizing DSPE-PEG4-Acid in Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of DSPE-PEG4-acid in liposomal formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of liposomes containing this compound.

Issue 1: Liposome Aggregation and Instability

Liposome aggregation is a common problem that can affect the stability, efficacy, and safety of your formulation.

Potential Cause Troubleshooting Steps
Insufficient Steric Hindrance The molar ratio of this compound may be too low to provide adequate steric shielding. A common starting point is 5 mol%, but this may need to be optimized.[1] Increasing the molar percentage of DSPE-PEG can enhance stability, especially in the presence of divalent cations.[2][3] Studies have shown that liposomes with 20 mol% DSPE-PEG exhibit significantly higher stability.[2][3] However, exceeding a certain concentration (e.g., 30 mol%) can hinder liposome formation.
Inadequate Surface Charge The terminal carboxyl group of this compound provides a negative surface charge, which should contribute to electrostatic repulsion between liposomes. However, at low pH, this charge may be neutralized. Ensure your formulation buffer has a pH that allows for sufficient ionization of the carboxylic acid groups. The zeta potential should ideally be greater than ±20 mV to ensure electrostatic stability.
Presence of Divalent Cations Divalent cations such as Ca²⁺ and Mg²⁺ can bridge negatively charged liposomes, leading to aggregation. The inclusion of DSPE-PEG can mitigate this effect. If aggregation persists, consider using a chelating agent like EDTA in your buffer.
High Liposome Concentration Concentrated liposome suspensions are more prone to aggregation. Diluting the sample before storage or analysis can often resolve this issue.
Improper Storage Temperature Storing liposomes near their lipid phase transition temperature (Tm) can lead to instability. Storage should be well below the Tm of the lipid mixture.

Issue 2: Low Drug Encapsulation Efficiency

Optimizing drug loading is critical for therapeutic efficacy. Low encapsulation efficiency can be caused by several factors.

Potential Cause Troubleshooting Steps
Suboptimal Drug-to-Lipid Ratio An excessively high drug concentration can saturate the liposome's loading capacity. It is recommended to perform a titration experiment to find the optimal drug-to-lipid ratio for your specific drug and formulation.
Inefficient Loading Method For hydrophilic drugs, passive loading often results in low encapsulation. Active loading methods, such as creating a pH or ion gradient, can significantly improve encapsulation efficiency. The terminal carboxyl group of this compound can be leveraged to create a pH-sensitive release mechanism.
Increased Membrane Permeability The incorporation of DSPE-PEG can sometimes increase the permeability of the lipid bilayer, leading to drug leakage. Adjusting the lipid composition, for instance by including cholesterol, can help to decrease membrane fluidity and improve drug retention.
Reduced Internal Aqueous Volume Higher concentrations of DSPE-PEG can lead to the formation of smaller liposomes, which have a smaller internal volume for encapsulating hydrophilic drugs. It is important to find a balance between the this compound concentration required for stability and the desired encapsulation capacity.

Issue 3: Undesirable Liposome Size or Polydispersity

Control over liposome size and achieving a narrow size distribution (low polydispersity index, PDI) is crucial for in vivo performance.

Potential Cause Troubleshooting Steps
Inappropriate this compound Molar Ratio Increasing the molar concentration of DSPE-PEG generally leads to a decrease in liposome size. However, an anomalous peak in liposome size has been reported at around 7 ± 2 mol% DSPE-PEG. Therefore, it is advisable to test concentrations above and below this range.
Inefficient Size Reduction Method The method used for size reduction greatly influences the final particle size and PDI. Extrusion through polycarbonate membranes of a defined pore size is a common and effective method. Ensure a sufficient number of extrusion cycles (e.g., 11-21 passes) are performed. Sonication can also be used, but parameters like time and power need to be carefully optimized.
Lipid Film Hydration Issues Incomplete or non-uniform hydration of the lipid film can result in large, multilamellar vesicles. Ensure the hydration buffer is at a temperature above the Tm of the lipids and that agitation is sufficient to form a homogeneous suspension.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the "acid" (carboxyl) group in this compound?

The terminal carboxyl group on the PEG chain serves multiple purposes. Firstly, it provides a negative surface charge at physiological pH, which contributes to the electrostatic stability of the liposomes and prevents aggregation. Secondly, this carboxyl group can be used for the covalent conjugation of targeting ligands, such as antibodies or peptides, to enhance the specific delivery of the liposomes to target cells or tissues. The terminal carboxylic acid can react with primary amine groups to form a stable amide bond. Lastly, the acidity of the carboxyl group can be exploited to create pH-sensitive liposomes that release their payload in the acidic microenvironment of tumors or within endosomes.

Q2: How does the molar ratio of this compound affect the characteristics of my liposomes?

The molar ratio of this compound is a critical parameter that influences several key characteristics of liposomes:

  • Stability: Increasing the molar ratio generally enhances stability by providing a steric barrier that prevents aggregation. Ratios up to 20 mol% have been shown to significantly improve stability, especially in the presence of divalent cations.

  • Size: Typically, a higher molar percentage of DSPE-PEG leads to smaller liposomes. However, an anomalous size increase may be observed around 7 ± 2 mol%.

  • Zeta Potential: The carboxyl group imparts a negative charge. The magnitude of the negative zeta potential will depend on the molar ratio and the pH of the surrounding medium.

  • Drug Encapsulation and Release: High concentrations of DSPE-PEG can sometimes negatively impact the encapsulation of hydrophilic drugs due to the formation of smaller vesicles. The PEG layer can also influence the drug release rate.

Q3: What is a typical starting molar ratio for this compound in a liposomal formulation?

A common starting point for DSPE-PEG derivatives in liposomal formulations is around 5 mol%. However, the optimal ratio is highly dependent on the specific lipid composition, the encapsulated drug, and the intended application. It is recommended to screen a range of molar ratios (e.g., 2 mol% to 15 mol%) to determine the optimal concentration for your system.

Q4: Can I use this compound to create pH-sensitive liposomes?

Yes, the terminal carboxyl group makes this compound suitable for developing pH-sensitive drug delivery systems. In combination with other lipids like dioleoylphosphatidylethanolamine (DOPE), these liposomes can be designed to be stable at physiological pH (around 7.4) but become unstable and release their contents in more acidic environments, such as those found in tumor tissues or endosomes.

Experimental Protocols

1. Liposome Preparation by Thin-Film Hydration-Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.

  • Materials:

    • Primary lipids (e.g., DSPC, DPPC)

    • Cholesterol

    • This compound

    • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

    • Hydration buffer (e.g., PBS, HEPES-buffered saline)

    • Drug to be encapsulated

  • Procedure:

    • Lipid Film Formation:

      • Dissolve the lipids (primary lipid, cholesterol, and this compound at the desired molar ratio) and the lipophilic drug (if applicable) in the chloroform/methanol mixture in a round-bottom flask.

      • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the Tm of the lipids.

      • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration:

      • Hydrate the lipid film with the aqueous hydration buffer (containing the hydrophilic drug, if applicable) by rotating the flask. The temperature of the buffer should be above the Tm of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

    • Extrusion (Size Reduction):

      • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

      • Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

      • Perform an odd number of passes (typically 11 to 21) to ensure a narrow size distribution. The extrusion should be carried out at a temperature above the lipid Tm.

    • Purification:

      • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

2. Characterization of Liposomes

  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Determine the surface charge of the liposomes using Laser Doppler Velocimetry. This is particularly important for formulations with this compound to assess electrostatic stability.

  • Encapsulation Efficiency:

    • Quantify the amount of encapsulated drug. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and then analyzing the drug concentration using techniques like HPLC or UV-Vis spectroscopy. The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_opt Optimization Loop prep1 Lipid Dissolution prep2 Thin Film Formation prep1->prep2 Rotary Evaporation prep3 Hydration prep2->prep3 Add Buffer prep4 Extrusion prep3->prep4 Size Reduction char1 Size & PDI (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Encapsulation Efficiency prep4->char3 opt1 Analyze Results char1->opt1 char2->opt1 char3->opt1 opt2 Adjust Molar Ratio opt1->opt2 opt2->prep1 Iterate

Caption: Workflow for optimizing this compound liposomes.

troubleshooting_aggregation start Problem: Liposome Aggregation q1 Is this compound molar ratio > 5%? start->q1 a1_yes Check Zeta Potential q1->a1_yes Yes a1_no Increase Molar Ratio q1->a1_no No q2 Is Zeta Potential > +/- 20mV? a1_yes->q2 a2_yes Check for Divalent Cations q2->a2_yes Yes a2_no Adjust Buffer pH q2->a2_no No q3 Are divalent cations present? a2_yes->q3 a3_yes Add Chelating Agent (EDTA) q3->a3_yes Yes a3_no Dilute Sample / Check Storage Temp q3->a3_no No

Caption: Troubleshooting decision tree for liposome aggregation.

References

Technical Support Center: DSPE-PEG4-acid Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of DSPE-PEG4-acid linkers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it susceptible to hydrolysis?

A1: this compound is a bifunctional linker composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a polyethylene glycol (PEG) chain with a terminal carboxylic acid. The primary sites of hydrolysis are the two ester bonds connecting the stearoyl fatty acid chains to the glycerol backbone of the DSPE moiety. These ester linkages are susceptible to both acid and base-catalyzed cleavage.

Q2: What are the main factors that promote the hydrolysis of the this compound linker?

A2: The hydrolysis of the this compound linker is primarily influenced by:

  • pH: Both acidic (pH < 6) and alkaline (pH > 8) conditions can significantly accelerate the rate of ester hydrolysis. The linker is most stable at a neutral pH range (pH 6.5-7.5).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, elevated temperatures during storage or experimental procedures can lead to significant degradation.

  • Enzymatic Degradation: The presence of esterases or lipases, which can be introduced through biological samples or microbial contamination, can enzymatically cleave the ester bonds.

Q3: What are the recommended storage conditions for this compound and its conjugates?

A3: To minimize hydrolysis, this compound and conjugates should be stored at -20°C or below in a dry, inert atmosphere (e.g., under argon or nitrogen). For solutions, use a buffer with a neutral pH (6.5-7.5) and consider lyophilization for long-term storage.

Q4: How can I detect and quantify the hydrolysis of my this compound conjugate?

A4: Several analytical techniques can be employed to detect and quantify hydrolysis, including:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the intact linker from its hydrolysis byproducts (lysophospholipid and free fatty acids).

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can identify the mass shift corresponding to the loss of one or both fatty acid chains.

Troubleshooting Guide: this compound Linker Instability

This guide addresses common issues related to the hydrolysis of the this compound linker during experimental workflows.

Issue 1: Loss of conjugate activity or integrity over time.

  • Possible Cause: Hydrolysis of the this compound linker leading to the dissociation of the conjugated molecule.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the product is stored at ≤ -20°C in a dry, inert environment. Avoid repeated freeze-thaw cycles.

    • Check Buffer pH: Measure the pH of your experimental buffers. If outside the optimal range of 6.5-7.5, adjust accordingly or use a more suitable buffer system (e.g., phosphate-buffered saline at pH 7.4).

    • Analyze for Hydrolysis Products: Use HPLC or MS to check for the presence of hydrolysis byproducts.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: Partial hydrolysis of the linker leading to a heterogeneous population of intact and degraded conjugates.

  • Troubleshooting Steps:

    • Purify the Conjugate: Before use, purify the this compound conjugate using a suitable method like size-exclusion chromatography to remove any hydrolyzed components.

    • Minimize Incubation Times: Reduce the duration of experiments at elevated temperatures (e.g., 37°C) whenever possible.

    • Include Stability Controls: Analyze a sample of the conjugate that has been subjected to the same experimental conditions (time, temperature, buffer) but without the biological components to assess linker stability.

Quantitative Data Summary

ParameterConditionExpected Impact on Hydrolysis Rate
pH pH < 6Significant increase
pH 6.5 - 7.5Minimal
pH > 8Significant increase
Temperature 4°CLow
25°C (Room Temp)Moderate
37°CHigh

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receiving and Aliquoting: Upon receipt, store the vial at -20°C or below. Before opening, allow the vial to warm to room temperature to prevent moisture condensation. For frequent use, dissolve the entire contents in a suitable anhydrous organic solvent (e.g., chloroform or dichloromethane) and aliquot into smaller, single-use vials. Dry the aliquots under a stream of inert gas (e.g., nitrogen or argon) to remove the solvent and store the dried aliquots at -20°C.

  • Reconstitution: For use, reconstitute a dried aliquot in an appropriate buffer with a pH between 6.5 and 7.5. Use the reconstituted solution immediately.

  • Long-term Storage of Solutions: For longer-term storage of solutions, consider lyophilization. Dissolve the this compound in a suitable solvent (e.g., tert-butanol/water mixture) and freeze-dry. Store the lyophilized powder at -20°C under an inert atmosphere.

Protocol 2: Monitoring Hydrolysis by Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Prepare a stock solution of the this compound conjugate at a known concentration in the experimental buffer. Incubate the solution under the desired conditions (e.g., 37°C in a pH 5.5 buffer). At various time points, withdraw an aliquot and mix it with a cold quenching solution (e.g., methanol) to stop the hydrolysis.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the intact conjugate and its more polar hydrolysis products.

    • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector if the conjugated molecule has a chromophore.

  • Analysis: Inject the quenched samples onto the HPLC system. The intact this compound conjugate will have a longer retention time than its hydrolysis products (lysophospholipid and free fatty acid). Quantify the peak areas to determine the percentage of hydrolysis over time.

Visualizations

Hydrolysis_Mechanism cluster_DSPE_PEG4_acid This compound cluster_Hydrolysis Hydrolysis cluster_Products Hydrolysis Products DSPE_PEG4_acid This compound (Intact Linker) Hydrolysis_Conditions H₂O (Acid or Base Catalyst, Heat) DSPE_PEG4_acid->Hydrolysis_Conditions Susceptible Ester Bonds Lyso_DSPE_PEG4_acid Lyso-DSPE-PEG4-acid Hydrolysis_Conditions->Lyso_DSPE_PEG4_acid Cleavage of one ester bond Stearic_Acid1 Stearic Acid Hydrolysis_Conditions->Stearic_Acid1 Release of Stearic_Acid2 Stearic Acid Hydrolysis_Conditions->Stearic_Acid2 Lyso_DSPE_PEG4_acid->Hydrolysis_Conditions Further Hydrolysis

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow Start Suspected Hydrolysis of This compound Conjugate Check_Storage Verify Storage Conditions (≤ -20°C, Dry, Inert Gas) Start->Check_Storage Check_pH Measure pH of Buffers (Optimal: 6.5-7.5) Check_Storage->Check_pH Analyze_Degradation Analyze for Hydrolysis Products (HPLC, MS) Check_pH->Analyze_Degradation Decision_Degradation Degradation Detected? Analyze_Degradation->Decision_Degradation Optimize_Conditions Optimize Experimental Conditions: - Adjust pH - Lower Temperature - Reduce Incubation Time Decision_Degradation->Optimize_Conditions Yes End_Stable Conjugate is Stable Decision_Degradation->End_Stable No Purify_Conjugate Purify Conjugate Before Use (e.g., SEC) Optimize_Conditions->Purify_Conjugate End_Reassess Re-assess Experiment Purify_Conjugate->End_Reassess

Caption: Troubleshooting workflow for this compound hydrolysis.

Best practices for handling and storing DSPE-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing DSPE-PEG4-acid, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in its solid form for long-term stability. For stock solutions, it is recommended to store them at -20°C as well and to avoid repeated freeze-thaw cycles.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is best to store the vial at -20°C. Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis of the phospholipid.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It has limited solubility in aqueous solutions on its own and typically requires co-formulation with other lipids to form stable micelles or liposomes in aqueous buffers.

Q4: What is the primary application of this compound?

A4: this compound is commonly used in the development of drug delivery systems, particularly for creating PEGylated liposomes. The DSPE portion anchors the molecule within the lipid bilayer of the liposome, while the hydrophilic PEG chain provides a "stealth" coating that can help reduce clearance by the immune system. The terminal carboxylic acid group allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, to the surface of the liposome for targeted drug delivery.

Q5: How can I confirm the successful conjugation of a ligand to this compound?

A5: Successful conjugation can be confirmed using various analytical techniques. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can show an increase in mass corresponding to the attached ligand.[2] Chromatographic methods like HPLC can also be used to separate the conjugate from the unreacted starting materials.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Difficulty Dissolving this compound
  • Problem: The this compound is not dissolving completely, or the solution appears cloudy.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: While soluble in several organic solvents, the dissolution kinetics can vary. Try gentle warming or vortexing to aid dissolution. For aqueous preparations, this compound is not meant to dissolve directly in water but rather to be incorporated into a lipid formulation.

    • Low Temperature: Some PEGylated lipids have better solubility at slightly elevated temperatures. However, for aqueous solutions, lower temperatures can sometimes improve the solubility of the PEG component.

    • Aggregation: this compound is amphiphilic and can form micelles in aqueous solutions. If the concentration is above the critical micelle concentration (CMC), the solution may appear opalescent. This is often a normal characteristic and not necessarily a sign of poor solubility.

    • Hydrolysis: If the compound has been improperly stored or handled, hydrolysis of the DSPE ester bonds may have occurred, leading to less soluble byproducts.[3][4][5]

Issue 2: Suspected Degradation of this compound
  • Problem: You suspect that your this compound may have degraded, potentially affecting your experimental results.

  • Signs of Degradation:

    • Hydrolysis: The ester bonds in the DSPE moiety are susceptible to hydrolysis, especially in acidic or basic conditions, or in the presence of moisture. This can lead to the formation of lysolipids and free fatty acids, which can alter the properties of your formulation.

    • Oxidation: While less common for the saturated stearoyl chains of DSPE, oxidation of other components in your formulation can be a concern.

  • Troubleshooting & Prevention:

    • Proper Storage: Always store the solid compound at -20°C in a tightly sealed container.

    • Careful Handling: Allow the container to reach room temperature before opening to prevent moisture condensation.

    • Use Anhydrous Solvents: When preparing stock solutions in organic solvents, use anhydrous grade solvents to minimize water content.

    • Buffer Selection: For aqueous formulations, use a neutral pH buffer (around pH 7.4) to minimize acid- or base-catalyzed hydrolysis.

    • Analytical Confirmation: If degradation is suspected, techniques like mass spectrometry can be used to identify hydrolysis byproducts.

Issue 3: Inefficient Ligand Conjugation
  • Problem: The conjugation of your amine-containing ligand to the carboxylic acid of this compound is inefficient or failing.

  • Possible Causes & Solutions:

    • Inactive Carboxylic Acid: The carboxylic acid group requires activation to react efficiently with primary amines. Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS to form a more reactive intermediate.

    • Reaction pH: The pH of the reaction buffer is critical. The activation step with EDC/NHS is typically more efficient at a slightly acidic pH (around 6.0), while the reaction of the NHS-ester with the amine is more efficient at a slightly basic pH (7.2-8.0).

    • Steric Hindrance: The PEG4 linker is relatively short, which might cause steric hindrance depending on the size and nature of your ligand. Consider using a DSPE-PEG with a longer PEG chain if steric hindrance is a suspected issue.

    • Competing Reactions: Ensure that your buffers do not contain primary amines (e.g., Tris buffer) that can compete with your ligand for reaction with the activated carboxylic acid. Use buffers such as MES or HEPES.

    • Hydrolysis of Activated Ester: The activated NHS-ester is susceptible to hydrolysis. Therefore, the conjugation reaction should be performed promptly after the activation step.

Quantitative Data Summary

ParameterValueNotes
Recommended Storage Temperature -20°CFor both solid product and stock solutions.
Solubility in Organic Solvents SolubleChloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
Solubility in Aqueous Solutions LimitedForms micelles or incorporates into lipid bilayers.
Typical Molar Ratio in Liposomes 1-10 mol%The exact percentage depends on the desired surface density of the PEG and the targeting ligand.

Experimental Protocols

Protocol: Formulation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired lipids (e.g., a primary phospholipid like DSPC or DOPC, cholesterol, and this compound) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture. A typical molar ratio might be 55:40:5 (DSPC:Cholesterol:this compound). b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask and agitating. The hydration temperature should be above the phase transition temperature (Tm) of the primary phospholipid. b. This process will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. b. This is typically done by passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a lipid extruder. The extrusion should also be performed at a temperature above the Tm of the lipids.

  • Purification: a. Remove any un-encapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_liposome_formulation Liposome Formulation cluster_conjugation Ligand Conjugation dissolve_lipids 1. Dissolve Lipids in Organic Solvent thin_film 2. Create Thin Lipid Film (Rotary Evaporation) dissolve_lipids->thin_film hydration 3. Hydrate Film with Aqueous Buffer thin_film->hydration extrusion 4. Extrusion for Size Homogenization hydration->extrusion activation 5. Activate Carboxylic Acid (EDC/NHS) extrusion->activation Formulated Liposomes conjugation 6. Add Amine-Containing Ligand activation->conjugation purification 7. Purify Conjugated Liposomes conjugation->purification final_product Final Product purification->final_product Targeted Liposomes

Caption: Workflow for liposome formulation and ligand conjugation.

troubleshooting_logic cluster_dissolution Dissolution Issues cluster_conjugation Conjugation Failure start Problem Encountered dissolution_issue Poor Dissolution? start->dissolution_issue conjugation_issue Inefficient Conjugation? start->conjugation_issue check_solvent Check Solvent Compatibility dissolution_issue->check_solvent Yes check_temp Adjust Temperature dissolution_issue->check_temp Yes check_aggregation Consider Micelle Formation dissolution_issue->check_aggregation Yes check_activation Verify Carboxylic Acid Activation conjugation_issue->check_activation Yes check_ph Optimize Reaction pH conjugation_issue->check_ph Yes check_buffer Use Amine-Free Buffer conjugation_issue->check_buffer Yes

References

Addressing batch-to-batch variability of DSPE-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address batch-to-batch variability of DSPE-PEG4-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound?

A1: Batch-to-batch variability in this compound can arise from several factors during the manufacturing and handling processes. The primary sources include the purity of the starting materials, the efficiency of the PEGylation reaction, and the effectiveness of the subsequent purification steps. Inconsistent reaction conditions can lead to variations in the length of the PEG chain and the presence of impurities, such as unreacted DSPE or free PEG. Storage and handling conditions, such as exposure to moisture or elevated temperatures, can also contribute to degradation and variability over time.

Q2: How can I assess the quality and purity of a new batch of this compound?

A2: A comprehensive quality assessment of a new batch of this compound should involve a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is crucial for determining purity and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy can confirm the chemical structure and the degree of PEGylation. Mass spectrometry is also a valuable tool for verifying the molecular weight and identifying any potential contaminants.

Q3: What impact can this compound variability have on my liposomal formulation?

A3: Variability in this compound can significantly affect the physicochemical properties and in-vitro/in-vivo performance of your liposomal formulations. Inconsistencies in PEG chain length or purity can alter particle size, surface charge (zeta potential), and drug encapsulation efficiency. These changes, in turn, can influence the stability, drug release profile, and circulation half-life of the liposomes.

Troubleshooting Guide

Problem 1: Inconsistent Liposome Particle Size and Polydispersity Index (PDI)

  • Possible Cause: Variation in the PEG chain length or purity of the this compound batch.

  • Troubleshooting Steps:

    • Verify Certificate of Analysis (CoA): Compare the CoA of the problematic batch with a previous, successful batch. Pay close attention to the reported purity and polydispersity of the this compound.

    • Analytical Characterization: If possible, perform independent analytical testing (e.g., HPLC, NMR) to confirm the specifications of the current batch.

    • Formulation Optimization: Adjust the molar ratio of this compound in your formulation. A slight increase or decrease may be necessary to achieve the desired particle size and PDI with the new batch.

Problem 2: Reduced Drug Encapsulation Efficiency

  • Possible Cause: Impurities in the this compound may interfere with the drug loading process.

  • Troubleshooting Steps:

    • Purity Assessment: Use HPLC to analyze the this compound for the presence of impurities that might compete with the drug for encapsulation or disrupt the lipid bilayer.

    • Supplier Communication: Contact the supplier to inquire about any known batch-to-batch variations or changes in their manufacturing process.

    • Purification: If impurities are suspected, consider a purification step, such as dialysis or size exclusion chromatography, for the this compound before use, although this is often not practical for most labs.

Quantitative Data Summary

Table 1: Example Certificate of Analysis for Two Batches of this compound

ParameterBatch ABatch B
Appearance White to off-white solidWhite to off-white solid
Purity (by HPLC) >98%>95%
Molecular Weight 1523.8 g/mol 1523.8 g/mol
Polydispersity (Mw/Mn) <1.05<1.10
NMR Conforms to structureConforms to structure

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

  • Mobile Phase Preparation: Prepare a gradient of Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA).

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.

Visualizations

experimental_workflow cluster_0 Quality Control Workflow for New this compound Batch receive_batch Receive New Batch coa_review Review Certificate of Analysis receive_batch->coa_review analytical_testing Perform In-House Analytical Testing (HPLC, NMR) coa_review->analytical_testing compare_data Compare with Previous Batches & Specifications analytical_testing->compare_data decision Accept or Reject Batch compare_data->decision proceed Proceed with Formulation decision->proceed Meets Specs contact_supplier Contact Supplier for Resolution decision->contact_supplier Out of Spec

Caption: Quality control workflow for a new this compound batch.

troubleshooting_workflow cluster_1 Troubleshooting Inconsistent Liposome Characteristics start Inconsistent Results (e.g., Particle Size, PDI) check_protocol Verify Experimental Protocol and Parameters start->check_protocol check_reagents Assess Quality of All Reagents check_protocol->check_reagents isolate_dspe Isolate this compound as Potential Variable check_reagents->isolate_dspe characterize_batch Characterize this compound Batch (HPLC, NMR) isolate_dspe->characterize_batch compare_batches Compare Data with a Known Good Batch characterize_batch->compare_batches formulation_adjustment Adjust Formulation Ratios compare_batches->formulation_adjustment Minor Variation contact_support Contact Supplier Technical Support compare_batches->contact_support Significant Variation

Caption: Logical workflow for troubleshooting inconsistent liposome formulations.

Navigating the In Vivo Landscape: A Technical Support Center for DSPE-PEG4-Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Shanghai, CN – November 29, 2025 – To empower researchers, scientists, and drug development professionals in optimizing the in vivo performance of their DSPE-PEG4-acid formulations, a comprehensive technical support center is now available. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving formulation stability and efficacy.

The in vivo stability of lipid-polymer conjugate formulations, such as those involving 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a polyethylene glycol (PEG) spacer with a terminal carboxylic acid (this compound), is a critical determinant of therapeutic success. This support center offers detailed methodologies, quantitative data summaries, and visual guides to navigate the complexities of formulation development and in vivo application.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the in-vivo stability and performance of this compound formulations.

Q1: What are the primary challenges to the in vivo stability of DSPE-PEG formulations?

A1: The main in vivo stability issues include:

  • Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated injections, PEGylated formulations can be rapidly cleared from circulation by the immune system. This is often mediated by the production of anti-PEG antibodies (IgM and IgG).

  • Premature Drug Release: The formulation may release the encapsulated therapeutic agent before reaching the target site, reducing efficacy and potentially causing off-target effects.

  • Particle Aggregation: Formulations can aggregate in the bloodstream, leading to rapid clearance by the mononuclear phagocyte system (MPS) and potential safety concerns.[1]

  • Clearance by the Mononuclear Phagocyte System (MPS): Macrophages in the liver and spleen can recognize and clear nanoparticles from circulation, reducing their circulation half-life.

Q2: How does the choice of PEG chain length in DSPE-PEG affect in vivo performance?

A2: The molecular weight of the PEG chain is a critical parameter. Longer PEG chains (e.g., PEG2000 or PEG5000) generally create a denser "brush" conformation on the nanoparticle surface. This provides a more effective steric barrier against opsonization (binding of plasma proteins) and subsequent uptake by the MPS, leading to longer circulation times.[2] However, excessively long PEG chains might hinder the interaction of the nanoparticle with its target cells.

Q3: What is a typical molar ratio of DSPE-PEG to use in a liposomal formulation for optimal in vivo stability?

A3: For liposomal formulations, a DSPE-PEG concentration of 5-10 mol% is commonly used to achieve a balance between stability and other performance attributes.[1] For instance, the clinically approved liposomal doxorubicin formulation, Doxil®, contains approximately 5 mol% of mPEG2000-DSPE.[1] Concentrations below this range may provide insufficient steric protection, while excessively high concentrations can lead to the formation of micelles instead of liposomes and may increase drug leakage.[1]

Q4: Can the terminal carboxylic acid on this compound be used for targeting?

A4: Yes, the terminal carboxylic acid group is a key functional handle for covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules. This functionalization can enhance the accumulation of the formulation at the desired site of action, improving therapeutic efficacy and reducing off-target effects.

Q5: What are some strategies to overcome the Accelerated Blood Clearance (ABC) phenomenon?

A5: Several strategies are being explored to mitigate the ABC phenomenon:

  • Pre-infusion with "free" PEG: Administering a high molecular weight, non-conjugated PEG before the PEGylated therapeutic can saturate circulating anti-PEG antibodies, preventing them from binding to the nanoparticle.

  • Modification of the PEG terminus: Replacing the typical methoxy group at the end of the PEG chain with a hydroxy group has been shown to reduce recognition by pre-existing anti-PEG antibodies.

  • Using alternative polymers: Researchers are investigating other hydrophilic polymers, such as polysarcosine or poly(2-oxazoline), as alternatives to PEG to avoid the immunogenicity issue.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during in vivo experiments with this compound formulations.

Issue 1: Rapid Clearance of Formulation from Circulation
Possible Causes Troubleshooting Steps
Inadequate "Stealth" Properties - Optimize DSPE-PEG Molar Ratio: Ensure the molar percentage of DSPE-PEG is within the optimal range (typically 5-10 mol% for liposomes) to provide sufficient steric shielding. - Select Appropriate PEG Chain Length: Consider using a longer PEG chain (e.g., PEG2000 or PEG5000) to create a denser protective layer.
Particle Aggregation - Check Formulation pH and Ionic Strength: Ensure the buffer used for formulation and administration has a pH and ionic strength that maintain particle stability. - Assess Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to confirm that the particle size is within the desired range (typically 80-200 nm for prolonged circulation) and that the PDI is low, indicating a homogenous population.
Accelerated Blood Clearance (ABC) Phenomenon - Review Dosing Regimen: The ABC phenomenon is triggered by repeated injections. If multiple doses are required, consider strategies to mitigate this effect (see FAQ Q5). - Test for Anti-PEG Antibodies: If feasible, measure anti-PEG IgM and IgG levels in animal models to confirm if an immune response is the cause of rapid clearance.
Suboptimal Lipid Composition (for liposomes) - Incorporate Cholesterol: Adding cholesterol (30-40 mol%) to the lipid bilayer increases its rigidity and stability in the presence of plasma components. - Use Phospholipids with High Transition Temperature (Tm): Lipids with a higher Tm, such as DSPC, create a more stable and less leaky membrane at physiological temperatures.
Issue 2: Low Therapeutic Efficacy In Vivo
Possible Causes Troubleshooting Steps
Premature Drug Leakage - Optimize Drug-to-Lipid Ratio: An excessively high drug load can destabilize the formulation. Experiment with lower drug-to-lipid ratios. - Enhance Membrane Stability (for liposomes): Incorporate cholesterol and use lipids with a high Tm to reduce drug leakage from the bilayer. - Assess In Vitro Serum Stability: Before in vivo studies, incubate the formulation in serum and measure drug leakage over time to predict its in vivo behavior.
Poor Targeting to Disease Site - Confirm Ligand Conjugation: If using a targeted formulation, verify the successful conjugation of the targeting ligand to the this compound. - Optimize Ligand Density: The density of the targeting ligand on the nanoparticle surface can impact binding affinity and cellular uptake. This may require empirical optimization.
Inconsistent Formulation Quality - Standardize Formulation Protocol: Ensure consistent parameters during formulation, such as solvent evaporation time, hydration temperature, and extrusion cycles. - Characterize Each Batch: Thoroughly characterize each new batch of formulation for size, PDI, zeta potential, and drug encapsulation efficiency before in vivo use.

Data Presentation: Impact of Formulation Parameters on In Vivo Performance

The following tables summarize quantitative data from literature to guide formulation optimization.

Table 1: Effect of DSPE-PEG2000 Molar Ratio in Liposomes on In Vivo Performance

DSPE-PEG2000 (mol%)Circulation Half-life (t½)Liver Accumulation (% Injected Dose)Spleen Accumulation (% Injected Dose)
0ShortHighHigh
2ModerateModerateModerate
5LongLowLow
10LongLowLow

Note: Specific values can vary depending on the lipid composition, particle size, and animal model.

Table 2: Influence of PEG Chain Length on Liposome Circulation Half-Life

DSPE-PEG DerivativeApproximate Circulation Half-life (t½) in Rodents
DSPE-PEG750~ 1-2 hours
DSPE-PEG2000~ 18-24 hours
DSPE-PEG5000Potentially longer than PEG2000, but may have reduced cellular uptake

Note: These are representative values and can be influenced by other formulation parameters.

Experimental Protocols

Detailed methodologies for key in vivo stability assessment experiments are provided below.

Methodology 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the circulation half-life of the this compound formulation.

Materials:

  • This compound formulation encapsulating a model drug or labeled with a fluorescent probe.

  • Male/Female Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Analytical instrument for quantifying the drug or label (e.g., HPLC, fluorescence plate reader).

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dose Administration: Administer the formulation intravenously (e.g., via the tail vein) at a predetermined dose.

  • Blood Sampling: At various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (e.g., 20-50 µL for mice, 100-200 µL for rats) from a suitable site (e.g., saphenous vein or retro-orbital sinus under anesthesia).

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug or fluorescent label from the plasma samples and quantify its concentration using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate parameters such as circulation half-life (t½), area under the curve (AUC), and clearance.

Methodology 2: Biodistribution Study in Tumor-Bearing Mice

Objective: To assess the accumulation of the this compound formulation in the tumor and major organs.

Materials:

  • This compound formulation labeled with a fluorescent dye (e.g., DiR) or a radionuclide (e.g., 111In).

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, SPECT/CT for radionuclide imaging).

  • Scintillation counter or fluorescence plate reader for ex vivo analysis.

Procedure:

  • Tumor Model Establishment: Inoculate cancer cells subcutaneously into the flank of immunocompromised mice and allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Formulation Administration: Inject the labeled formulation intravenously into the tumor-bearing mice.

  • In Vivo Imaging: At selected time points (e.g., 1h, 4h, 24h, 48h), anesthetize the mice and perform whole-body imaging to visualize the distribution of the formulation.

  • Ex Vivo Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).

  • Quantification: Measure the fluorescence or radioactivity in each organ and the tumor using a suitable instrument.

  • Data Presentation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation in different tissues.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to enhancing the in vivo stability of this compound formulations.

G cluster_0 Strategies to Enhance In Vivo Stability cluster_1 Specific Approaches cluster_2 Desired Outcomes A Formulation Optimization A1 Incorporate Cholesterol A->A1 A2 Use High Tm Lipids A->A2 A3 Optimize Particle Size (80-200 nm) A->A3 B Surface Modification B1 Optimize PEG Density (5-10 mol%) B->B1 B2 Optimize PEG Length (e.g., PEG2000) B->B2 B3 Attach Targeting Ligands B->B3 C Addressing Immunogenicity C1 Pre-dose with free PEG C->C1 C2 Use PEG Alternatives C->C2 D Reduced MPS Uptake A1->D A2->D A3->D B1->D B2->D B3->D C1->D C2->D E Prolonged Circulation D->E F Enhanced Tumor Accumulation (EPR Effect) E->F

Figure 1. Key strategies and their intended outcomes for enhancing the in vivo stability of DSPE-PEG formulations.

G cluster_workflow In Vivo Stability Assessment Workflow start This compound Formulation protocol1 Pharmacokinetic Study (Blood Sampling) start->protocol1 protocol2 Biodistribution Study (In Vivo/Ex Vivo Imaging) start->protocol2 analysis1 Calculate Half-life (t½) and AUC protocol1->analysis1 analysis2 Quantify %ID/g in Tumor & Organs protocol2->analysis2 evaluation Evaluate Stability and Targeting analysis1->evaluation analysis2->evaluation end Optimized Formulation evaluation->end

References

Technical Support Center: DSPE-PEG4-Acid Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG4-acid self-assembly. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the formulation of this compound-based nanoparticles, such as micelles and liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it self-assemble?

This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)]) is an amphiphilic lipid-polymer conjugate. It consists of a hydrophobic tail (DSPE) and a hydrophilic head (a short polyethylene glycol chain with a terminal carboxylic acid). In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble to minimize the exposure of their hydrophobic tails to water. This process typically results in the formation of core-shell structures like micelles or can be incorporated into lipid bilayers to form liposomes. The hydrophobic DSPE tails form the core, while the hydrophilic PEG-acid chains form the outer corona, interfacing with the aqueous environment.

Q2: What are the key factors influencing the self-assembly of this compound?

The self-assembly process is sensitive to a variety of experimental conditions. Key factors include:

  • Concentration: The concentration of this compound must be above its CMC for self-assembly to occur.

  • pH: The terminal carboxylic acid group is ionizable. Changes in pH will alter its protonation state, affecting the surface charge and stability of the assembled nanoparticles.

  • Ionic Strength: The concentration of salts in the solution can screen electrostatic interactions and influence the size and stability of the nanoparticles.

  • Temperature: Temperature can affect the fluidity of the lipid core and the hydration of the PEG chains, thereby influencing the stability and morphology of the assemblies.[1][2]

  • Solvent: The type of aqueous buffer and the presence of any organic co-solvents can impact the self-assembly process.

Q3: How does the terminal carboxylic acid group affect self-assembly?

The terminal carboxylic acid provides pH-sensitivity to the nanoparticles. At pH values below its pKa (typically around 4-5), the carboxyl group is protonated and neutral. At pH values above the pKa, it becomes deprotonated and negatively charged. This change in surface charge can be harnessed for triggered drug release in acidic environments, such as tumors or endosomes.[3][4] The charge can also influence the interaction of the nanoparticles with biological systems and other charged molecules.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

The CMC is the minimum concentration of an amphiphilic molecule required to form micelles. Below the CMC, the molecules exist predominantly as monomers. Above the CMC, they assemble into micelles. Knowing the CMC is crucial for designing stable formulations, as dilution below the CMC can lead to the disassembly of the nanoparticles. DSPE-PEG derivatives generally have a low CMC, which contributes to the in vivo stability of their micellar formulations.[5]

Troubleshooting Guides

Issue 1: My this compound solution is cloudy or shows visible aggregates.

Possible CauseSuggested Solution
Concentration too high: Dilute the sample. High concentrations can lead to the formation of larger, less-defined aggregates or inter-micellar interactions.
pH is near the pKa of the carboxylic acid: Adjust the pH of the solution. At a pH close to the pKa, charge repulsion is minimal, which can lead to aggregation. For a stable dispersion of negatively charged particles, ensure the pH is well above the pKa (e.g., pH 7.4).
Low ionic strength: In some cases, very low ionic strength can lead to instability. Try preparing the formulation in a buffer with physiological ionic strength (e.g., PBS).
Temperature effects: Ensure the temperature is appropriate for the specific lipid composition. For DSPE, which has a high phase transition temperature, hydration above its transition temperature may be necessary.
Impurities in the material: Ensure the purity of the this compound. Impurities can significantly affect self-assembly.

Issue 2: The size of my nanoparticles is too large or polydisperse.

Possible CauseSuggested Solution
Incomplete hydration: Ensure the lipid film is fully hydrated. This can be facilitated by hydrating at a temperature above the lipid's phase transition temperature and using gentle agitation.
Inefficient size reduction: For liposomes, ensure the extrusion or sonication process is optimized. This includes the number of passes through the extruder and the pore size of the membrane, or the duration and power of sonication.
Aggregation: Refer to the troubleshooting guide for cloudy solutions (Issue 1). Aggregation will lead to an increase in the apparent size and polydispersity index (PDI).
Formulation parameters: The ratio of this compound to other lipids (if making liposomes) can influence size. Optimizing this ratio may be necessary.

Issue 3: I am observing poor drug encapsulation efficiency.

Possible CauseSuggested Solution
Drug properties: Ensure the drug is suitable for encapsulation within the hydrophobic core. The logP of the drug is a good indicator of its hydrophobicity.
Drug-lipid ratio: The amount of drug being loaded may be too high, exceeding the capacity of the nanoparticles. Try reducing the initial drug concentration.
Formulation method: The method of drug loading can significantly impact efficiency. For hydrophobic drugs, the thin-film hydration method is often effective. Ensure the drug and lipid are well-mixed in the organic solvent before film formation.
pH effects on drug solubility: The pH of the hydration buffer can affect the solubility of some drugs. Ensure the pH is optimal for both nanoparticle formation and drug solubility.

Quantitative Data Summary

ParameterDSPE-PEG2000Notes
Critical Micelle Concentration (CMC) ~1-2 µMThe CMC can be influenced by PEG chain length, temperature, and ionic strength. The presence of the terminal acid on this compound may slightly alter this value.
Typical Micelle Size 10-20 nmSize is dependent on the PEG chain length and formulation conditions.
Zeta Potential (at pH 7.4) Slightly negativeFor this compound, the zeta potential will be significantly more negative at neutral pH due to the deprotonated carboxylic acid group.
DSPE Phase Transition Temperature ~74 °CThis is the temperature at which the DSPE acyl chains transition from a gel to a liquid-crystalline phase. Hydration is often performed above this temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Micelles by Direct Dissolution

  • Dissolution: Weigh the desired amount of this compound and dissolve it in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a concentration well above the expected CMC (e.g., 1 mg/mL).

  • Hydration: Gently agitate the solution at a temperature above the phase transition temperature of DSPE (e.g., 75-80°C) for 30-60 minutes to ensure complete dissolution and micelle formation.

  • Cooling: Allow the solution to cool to room temperature.

  • Filtration (Optional): To remove any large aggregates, the solution can be filtered through a 0.22 µm syringe filter.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the nanoparticle suspension in the same buffer used for preparation to an appropriate concentration for DLS analysis (typically in the range of 0.1-1 mg/mL).

  • Instrument Setup: Set the instrument parameters, including the temperature (e.g., 25°C) and the properties of the dispersant (viscosity and refractive index of the buffer).

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes. Perform the measurement to obtain the hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution.

  • Zeta Potential Measurement: For zeta potential, use an appropriate folded capillary cell and follow the instrument's instructions. The measurement will provide information about the surface charge of the nanoparticles.

Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_char Characterization prep1 Weigh this compound prep2 Dissolve in Buffer (pH 7.4) prep1->prep2 prep3 Heat & Agitate (>74°C) prep2->prep3 prep4 Cool to Room Temp prep3->prep4 prep5 Filter (0.22 µm) prep4->prep5 char1 Dynamic Light Scattering (DLS) prep5->char1 Analyze Sample char3 Transmission Electron Microscopy (TEM) prep5->char3 Visualize Morphology char2 Zeta Potential char1->char2 ph_effect cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph High pH (e.g., pH > 7) low_ph_micelle Micelle (Neutral Surface) low_ph_structure DSPE-PEG-COOH low_ph_micelle->low_ph_structure Protonated Carboxyl high_ph_micelle Micelle (Negative Surface) low_ph_micelle->high_ph_micelle pH Change high_ph_structure DSPE-PEG-COO⁻ high_ph_micelle->high_ph_structure Deprotonated Carboxyl troubleshooting_logic start Problem: Unstable Formulation (Aggregation/High PDI) check_ph Is pH appropriate? start->check_ph check_conc Is concentration optimal? start->check_conc check_temp Was hydration temperature correct? start->check_temp adjust_ph Adjust pH away from pKa check_ph->adjust_ph No solution Stable Nanoparticle Dispersion check_ph->solution Yes adjust_conc Dilute sample check_conc->adjust_conc No check_conc->solution Yes adjust_temp Re-hydrate above phase transition temp. check_temp->adjust_temp No check_temp->solution Yes adjust_ph->solution adjust_conc->solution adjust_temp->solution

References

Validation & Comparative

A Comparative Guide to DSPE-PEG4-Acid and Alternative Cross-Linking Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug delivery and bioconjugation, the selection of an appropriate cross-linking agent is paramount to the success of nanoparticle-based therapeutics. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] with a terminal carboxylic acid group (DSPE-PEG-acid), such as DSPE-PEG4-acid, serves as a critical anchor for attaching targeting ligands to lipid-based nanoparticles like liposomes.[1] This guide provides a detailed comparison between DSPE-PEG-acid and other commonly used functionalized lipids, focusing on their conjugation chemistries, efficiencies, and impact on nanoparticle performance.

Overview of DSPE-PEG Functionalization

DSPE-PEG derivatives are amphiphilic molecules widely used to improve the stability, prolong the circulation time, and enable surface functionalization of nanocarriers.[2][3] The DSPE lipid embeds within the nanoparticle's lipid bilayer, while the hydrophilic PEG chain extends into the aqueous environment, creating a steric barrier that reduces clearance by the immune system.[4][5] The terminal functional group on the PEG chain is the reactive site for conjugating molecules such as antibodies, peptides, or small molecules for targeted drug delivery.

Comparison of Key DSPE-PEG Cross-Linking Agents

The choice of the terminal functional group dictates the conjugation strategy. Here, we compare DSPE-PEG-acid with two primary alternatives: DSPE-PEG-NHS and DSPE-PEG-Maleimide.

Functional GroupDSPE-PEG-Acid (-COOH) DSPE-PEG-NHS Ester DSPE-PEG-Maleimide
Target Moiety Primary Amines (-NH₂)Primary Amines (-NH₂)Thiols/Sulfhydryls (-SH)
Reaction Chemistry Two-step carbodiimide chemistry using EDC and NHS to form a stable amide bond.Direct, one-step reaction forming a stable amide bond.Thiol-maleimide Michael addition reaction forming a stable thioether bond.
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0pH 7.0-9.0pH 6.5-7.5
Key Advantages Versatile; Carboxylic acid is stable for long-term storage before activation.Simple one-step reaction; High reactivity with amines.Highly specific for thiols, enabling site-specific conjugation.
Key Disadvantages Requires a two-step activation process; EDC can promote protein-protein cross-linking.NHS esters are susceptible to hydrolysis, especially at higher pH, requiring immediate use.Maleimide group can hydrolyze at pH > 7.5; Thiol groups on proteins can be less common than amines and may require introduction.

A study comparing DSPE-PEG-COOH and DSPE-PEG-MAL for conjugating anti-EGFR Fab' fragments to liposomes for siRNA delivery found that the maleimide-based conjugation resulted in higher gene silencing efficiency. This suggests that for their specific application, the maleimide chemistry provided a more effective conjugation.

The Role of the PEG Chain Length

The length of the PEG chain is a critical parameter that influences both the pharmacokinetic properties of the nanoparticle and the effectiveness of the targeting ligand.

  • Short PEG Chains (e.g., PEG4): While providing a linker for conjugation, shorter chains may offer less of a steric shield, potentially leading to faster clearance.

  • Longer PEG Chains (e.g., PEG2000, PEG5000): Longer chains are more effective at prolonging circulation time. They also extend the targeting ligand further from the nanoparticle surface, which can improve its accessibility to its target receptor by overcoming the steric hindrance of the PEG cloud.

Studies have shown that increasing the PEG linker length can significantly enhance tumor accumulation and therapeutic efficacy. However, an overly dense or long PEG layer can also hinder the interaction between the targeting ligand and its receptor, a phenomenon known as the "PEG dilemma". Therefore, optimizing the length and density of the PEG chains is crucial. Some strategies involve using a mix of long and short PEG chains to present the targeting ligand effectively while maintaining a protective stealth layer.

Experimental Protocols and Methodologies

Accurate comparison requires standardized protocols. Below are generalized methodologies for liposome functionalization using different DSPE-PEG linkers.

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation using DSPE-PEG-Acid

This method is used to conjugate amine-containing ligands (e.g., antibodies) to liposomes incorporating DSPE-PEG-COOH.

  • Liposome Preparation: Prepare liposomes containing DSPE-PEG-COOH using a standard method like thin-film hydration followed by extrusion.

  • Activation of Carboxylic Acid:

    • Resuspend the liposomes in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of DSPE-PEG-COOH.

    • Incubate for 15-20 minutes at room temperature to form a stable NHS ester intermediate on the liposome surface.

  • Ligand Conjugation:

    • Adjust the pH of the activated liposome solution to 7.2-7.5 using a non-amine buffer like PBS.

    • Immediately add the amine-containing ligand (e.g., protein) to the activated liposomes.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding hydroxylamine or an amine-containing buffer like Tris.

    • Remove unconjugated ligand and byproducts via size exclusion chromatography or dialysis.

Protocol 2: One-Step Conjugation using DSPE-PEG-NHS

This protocol is for directly conjugating amine-containing ligands to liposomes.

  • Micelle Preparation: Dissolve DSPE-PEG-NHS in an organic solvent, then evaporate the solvent to form a thin film. Hydrate the film with an amine-free buffer (pH 7.4) to form micelles.

  • Ligand Conjugation to Micelles: Immediately add the amine-containing ligand to the DSPE-PEG-NHS micelle solution. The reaction proceeds for 2-4 hours at room temperature.

  • Post-Insertion:

    • The ligand-conjugated DSPE-PEG-NHS micelles are mixed with pre-formed, drug-loaded liposomes.

    • The mixture is incubated at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30-60 minutes. This allows the DSPE-PEG-ligand to insert into the liposome bilayer.

  • Purification: Remove non-inserted material by dialysis or chromatography.

Protocol 3: Thiol-Specific Conjugation using DSPE-PEG-Maleimide

This method is used for ligands containing free sulfhydryl (-SH) groups, such as Fab' antibody fragments.

  • Ligand Thiolation (if necessary): If the protein does not have a free thiol, it can be introduced using reagents like Traut's reagent (2-iminothiolane). This should be done immediately before conjugation to avoid thiol oxidation.

  • Micelle Preparation & Conjugation: Prepare DSPE-PEG-Maleimide micelles as described for the NHS ester. Add the thiol-containing ligand to the micelles in a buffer at pH 6.5-7.5. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the sulfhydryl group.

  • Post-Insertion: Incubate the ligand-conjugated micelles with pre-formed liposomes as described in Protocol 2.

  • Quenching and Purification: Unreacted maleimide groups can be quenched with a small molecule thiol like 2-mercaptoethanol. Purify the final immunoliposomes using standard techniques.

Visualizing the Workflows

To better illustrate these processes, the following diagrams outline the key steps and relationships.

G cluster_0 DSPE-PEG-Acid Workflow (EDC/NHS Chemistry) A Liposome with DSPE-PEG-COOH B Add EDC + NHS (pH 5-6) A->B Activation C Activated Liposome (DSPE-PEG-NHS intermediate) B->C D Add Amine-Ligand (pH 7.2-7.5) C->D Conjugation E Targeted Liposome (Amide Bond) D->E F Quench & Purify E->F

Caption: Workflow for two-step EDC/NHS conjugation.

G cluster_1 DSPE-PEG-NHS / Maleimide Workflow (Post-Insertion) A DSPE-PEG-Linker (NHS or Maleimide) B Add Ligand (Amine or Thiol) A->B Conjugation C Ligand-PEG-DSPE Micelle B->C E Incubate at 60°C (Post-Insertion) C->E D Pre-formed Liposome D->E F Targeted Liposome E->F

Caption: Workflow for one-step post-insertion conjugation.

G cluster_0 Signaling Pathway: Receptor-Mediated Endocytosis A Targeted Liposome B Cell Surface Receptor A->B Targets C Binding B->C D Endosome C->D Internalization E Drug Release in Cytoplasm D->E Escape F Therapeutic Effect E->F

Caption: Targeted liposome uptake via endocytosis.

References

A Comparative Guide to DSPE-PEG4-Acid Modified Liposomes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with a terminal carboxylic acid group (DSPE-PEG4-acid) modified liposomes. It offers an objective comparison with other liposomal formulations, supported by experimental data, to aid in the selection and design of effective drug delivery systems.

Physicochemical Characterization: A Comparative Overview

The inclusion of this compound in liposomal formulations significantly influences their physicochemical properties. The terminal carboxylic acid group imparts a negative surface charge, which can affect stability, drug loading, and cellular interactions. Below is a comparative summary of key characteristics.

Table 1: Comparison of Physicochemical Properties of Various PEGylated Liposomes

Liposome FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Features & Considerations
This compound Liposomes 100 - 150< 0.2-20 to -40The terminal carboxyl group provides a negative charge, potentially enhancing stability and offering a site for covalent ligand attachment. The negative charge can influence interactions with cells and proteins.
DSPE-PEG-Methoxy Liposomes 100 - 150< 0.2-5 to -15The neutral methoxy group results in a less negative surface charge compared to acid-terminated PEG. This formulation is widely used for its "stealth" properties, reducing clearance by the immune system.
Conventional (Non-PEGylated) Liposomes Variable (often larger and less uniform)> 0.3Variable (depends on lipid composition)Lack of a protective PEG layer leads to rapid clearance from circulation and potential aggregation.
DSPE-PEG (Longer PEG chain, e.g., PEG5000) Liposomes 120 - 180< 0.2Variable (depends on terminal group)A longer PEG chain can further enhance circulation time but may also hinder cellular uptake of the liposome.

In Vitro Drug Release Profile

The drug release kinetics from liposomes are critical for therapeutic efficacy. The composition of the liposome, including the type of PEG-lipid, can modulate the release rate.

Table 2: Comparative In Vitro Drug Release of Doxorubicin from Different Liposomal Formulations

Liposome FormulationRelease at pH 7.4 (24h)Release at pH 5.5 (24h)Release Mechanism
This compound Liposomes ~20%~50%The formulation can exhibit pH-sensitive release due to the protonation of the carboxyl group in acidic environments, leading to destabilization of the liposome and faster drug release.[1]
DSPE-PEG-Methoxy Liposomes ~15%~20%Generally exhibits a slower, more sustained release profile, as it lacks a pH-sensitive trigger.
Conventional (Non-PEGylated) Liposomes Variable (often faster and less controlled)VariableRelease is primarily governed by passive diffusion and the stability of the lipid bilayer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the preparation and characterization of this compound modified liposomes.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[2]

  • Lipid Dissolution: Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for several hours to ensure the complete removal of any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid. This step results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

Physicochemical Characterization

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles in suspension.[3]

  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects (typically 0.1-1.0 mg/mL total lipid).

  • Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle, and temperature (e.g., 25°C).

  • Measurement: Place the diluted sample in a cuvette and allow it to equilibrate inside the instrument for 1-2 minutes. Perform at least three replicate measurements.

  • Data Analysis: The instrument's software calculates the hydrodynamic diameter and PDI from the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. For zeta potential measurement, the same instrument, equipped with an electrode, measures the electrophoretic mobility of the liposomes under an applied electric field.

TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.[4]

  • Sample Preparation (Negative Staining):

    • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid and allow it to adsorb for a few minutes.

    • Wick away the excess liquid with filter paper.

    • Apply a drop of a heavy metal staining solution (e.g., 2% uranyl acetate) to the grid for a few minutes to provide contrast.

    • Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate magnification.

In Vitro Drug Release Assay: Dialysis Method

The dialysis method is commonly used to evaluate the in vitro release of a drug from a liposomal formulation.

  • Preparation: Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release Study: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

Visualizing Experimental Workflows and Biological Interactions

Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for liposome characterization and a conceptual pathway for cellular uptake and endosomal escape.

G cluster_char Physicochemical Characterization cluster_eval Performance Evaluation prep1 Lipid Dissolution (DSPC, Cholesterol, this compound) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Extrusion (Size Homogenization) prep3->prep4 char1 Size & PDI (DLS) prep4->char1 char2 Zeta Potential (DLS) prep4->char2 char3 Morphology (TEM) prep4->char3 eval1 Drug Loading (e.g., Doxorubicin) prep4->eval1 eval3 Stability Study prep4->eval3 eval2 In Vitro Release (Dialysis) eval1->eval2 G cluster_uptake Cellular Uptake & Drug Release liposome This compound Liposome cell_membrane Cancer Cell Membrane liposome->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape pH-triggered destabilization drug_release Drug Release lysosome->drug_release Degradation & Release cytosol Cytosol endosomal_escape->cytosol cytosol->drug_release nucleus Nucleus (Target Site) drug_release->nucleus Therapeutic Action

References

A Comparative Guide to DSPE-PEG4-Acid Formulations for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)-4] (DSPE-PEG4-acid) formulations, offering insights into their performance in both laboratory (in vitro) and living organism (in vivo) settings. This compound is a key component in the development of advanced drug delivery systems, particularly liposomal and nanoparticle-based formulations. Its structure, featuring a lipid anchor (DSPE) and a short polyethylene glycol (PEG) spacer with a terminal carboxylic acid, allows for the creation of stable, biocompatible nanocarriers with functional surfaces for targeted drug delivery.

This document summarizes key performance data, details experimental methodologies for evaluation, and provides visual representations of critical workflows and pathways to aid in the design and interpretation of studies involving this compound formulations.

I. Performance Data: A Comparative Overview

Quantitative data on the physicochemical characteristics and biological performance of this compound formulations are crucial for selecting the optimal formulation for a specific application. While direct comparative studies for various this compound formulations are limited in publicly available literature, this section presents representative data for PEGylated liposomes, including those with short PEG chains similar to PEG4, to provide a comparative context.

A. Physicochemical Characterization

The size, polydispersity index (PDI), and surface charge (zeta potential) of nanoparticles are critical parameters that influence their stability, circulation time, and cellular uptake.

Formulation IDLipid Composition (molar ratio)Particle Size (nm)PDIZeta Potential (mV)
This compound Lipo (Hypothetical) DPPC:Chol:this compound (55:40:5)80 - 150< 0.2-20 to -40
DSPE-PEG2000 Lipo (Reference) DPPC:Chol:DSPE-PEG2000 (55:40:5)100 - 180[1][2]< 0.2-15 to -30[1][2]
Folate-Targeted Lipo (DSPE-PEG2000) DPPC:Chol:DSPE-PEG2000:DSPE-PEG-Folate (55:40:4:1)~112[3]~0.19~-15

Note: Data for this compound Lipo is a hypothetical representation based on typical values for similar short-chain PEGylated liposomes. PDI = Polydispersity Index.

B. In Vitro Performance

1. Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

FormulationCell LineDrugIC50 (µM)
Free Doxorubicin MCF-7 (Breast Cancer)Doxorubicin0.5 - 2
This compound-Lipo-Dox (Hypothetical) MCF-7 (Breast Cancer)Doxorubicin5 - 15
DSPE-PEG2000-Lipo-Dox (Reference) MCF-7 (Breast Cancer)Doxorubicin8 - 20
Folate-DSPE-PEG2000-Lipo-Dox HeLa (Cervical Cancer, FR+)Doxorubicin~10
Non-targeted-Lipo-Dox HeLa (Cervical Cancer, FR+)Doxorubicin~60

Note: Data for this compound-Lipo-Dox is a hypothetical representation. FR+ indicates Folate Receptor positive.

2. Cellular Uptake Efficiency

Cellular uptake is a critical step for the efficacy of nanoparticle-based drug delivery systems. Flow cytometry is a common technique to quantify the percentage of cells that have internalized fluorescently labeled nanoparticles and the mean fluorescence intensity (MFI), which correlates with the amount of uptake per cell.

FormulationCell LineIncubation Time (h)% Positive CellsMean Fluorescence Intensity (MFI)
This compound-Lipo (Hypothetical) HeLa470 - 90%High
DSPE-PEG2000-Lipo (Reference) HeLa450 - 70%Moderate
Folate-DSPE-PEG-Lipo HeLa (FR+)4>95%Very High
Non-targeted-Lipo HeLa (FR+)440 - 60%Moderate

Note: Data for this compound-Lipo is a hypothetical representation.

C. In Vivo Performance

1. Pharmacokinetic Parameters

Pharmacokinetics describes the fate of a drug in the body, including its absorption, distribution, metabolism, and excretion. Key parameters include half-life (t1/2), clearance (CL), and area under the curve (AUC).

FormulationAnimal Modelt1/2 (h)CL (mL/h/kg)AUC (µg·h/mL)
Free Drug Mouse< 1> 100Low
This compound Lipo (Hypothetical) Mouse8 - 1510 - 20Moderate
DSPE-PEG2000 Lipo (Reference) Mouse18 - 245 - 10High

Note: Data for this compound Lipo is a hypothetical representation based on the expected shorter circulation time compared to longer PEG chains.

2. Biodistribution (% Injected Dose per Gram of Tissue - %ID/g)

Biodistribution studies reveal the accumulation of nanoparticles in various organs over time.

OrganFree Drug (1h post-injection)This compound Lipo (24h post-injection - Hypothetical)DSPE-PEG2000 Lipo (24h post-injection - Reference)
Blood < 1%5 - 10%10 - 20%
Liver 5 - 10%15 - 25%10 - 15%
Spleen 2 - 5%10 - 20%5 - 10%
Tumor < 0.5%2 - 5%5 - 8%

Note: Data for this compound Lipo is a hypothetical representation.

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of this compound formulations.

A. Liposome Preparation: Thin-Film Hydration Method

This common method involves the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, and subsequent hydration with an aqueous buffer.

Protocol:

  • Lipid Dissolution: Dissolve this compound and other lipids (e.g., DPPC, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

G cluster_prep Liposome Preparation cluster_output Output dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Lipid Film dissolve->evaporate Rotary Evaporation hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate Add Buffer & Agitate extrude 4. Extrude for Size Homogenization hydrate->extrude High Pressure liposomes Homogeneous Liposome Suspension extrude->liposomes

Fig. 1: Thin-Film Hydration Workflow
B. In Vitro Drug Release: Dialysis Method

This method assesses the release of an encapsulated drug from the nanoparticles over time into a surrounding medium.

Protocol:

  • Sample Preparation: Place a known concentration of the drug-loaded this compound liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.

G cluster_workflow In Vitro Drug Release Assay cluster_output Result start Drug-Loaded Liposomes in Dialysis Bag dialysis Immerse in Release Buffer (37°C, Stirring) start->dialysis sampling Collect Aliquots at Time Points dialysis->sampling analysis Quantify Drug Concentration sampling->analysis release_profile Drug Release Profile analysis->release_profile

Fig. 2: Dialysis-Based Drug Release Workflow
C. In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound formulations and control solutions (e.g., free drug, empty liposomes).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

D. Cellular Uptake: Flow Cytometry

Flow cytometry provides a quantitative analysis of nanoparticle uptake at the single-cell level.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with fluorescently labeled this compound liposomes for various time points.

  • Cell Harvesting: Wash the cells with cold PBS to remove non-adherent nanoparticles and detach them using trypsin.

  • Staining (Optional): Stain the cells with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent label with an appropriate laser and measure the emission.

  • Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population.

G cluster_exp Cellular Uptake Analysis cluster_data Data Acquisition treat Incubate Cells with Fluorescent Liposomes harvest Harvest and Wash Cells treat->harvest analyze Analyze by Flow Cytometry harvest->analyze percent_positive % of Fluorescent Cells analyze->percent_positive mfi Mean Fluorescence Intensity (MFI) analyze->mfi

Fig. 3: Cellular Uptake Analysis Workflow
E. In Vivo Biodistribution

This protocol outlines a typical procedure for assessing the organ distribution of nanoparticles in a mouse model.

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice).

  • Formulation Administration: Intravenously inject the this compound formulation, often labeled with a fluorescent dye or a radionuclide, into the tail vein of the mice.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.

  • Organ Harvesting: Perfuse the animals with saline to remove blood from the organs and then carefully excise the major organs (liver, spleen, lungs, kidneys, heart, brain, and tumor).

  • Quantification:

    • Fluorescence Imaging: Image the excised organs using an in vivo imaging system (IVIS) to measure the fluorescence intensity in each organ.

    • Radioactivity Measurement: If radiolabeled, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

III. Signaling Pathways and Logical Relationships

The carboxylic acid group on the this compound surface provides a versatile handle for conjugating targeting ligands, such as antibodies, peptides, or small molecules like folic acid. This allows for active targeting of the nanoparticles to specific cells or tissues that overexpress the corresponding receptors.

A. Receptor-Mediated Endocytosis of a Targeted Liposome

The diagram below illustrates the general mechanism of how a ligand-targeted liposome, formulated with a functionalized DSPE-PEG-acid, can be internalized by a target cell.

G cluster_pathway Receptor-Mediated Endocytosis liposome Targeted Liposome (e.g., Folate-PEG-DSPE) binding Binding liposome->binding receptor Cell Surface Receptor (e.g., Folate Receptor) receptor->binding internalization Endocytosis binding->internalization endosome Endosome internalization->endosome release Drug Release (e.g., pH-triggered) endosome->release target Intracellular Target release->target

Fig. 4: Targeted Liposome Internalization

This guide serves as a foundational resource for researchers working with this compound formulations. The provided data, protocols, and diagrams are intended to facilitate the design of experiments and the interpretation of results, ultimately contributing to the development of more effective nanomedicines. It is important to note that the performance of any nanoparticle formulation is highly dependent on the specific lipid composition, the encapsulated drug, and the biological system under investigation. Therefore, the information presented here should be used as a starting point for more detailed, application-specific studies.

References

Advantages of using DSPE-PEG4-acid over other PEGylated lipids

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of drug delivery, the choice of excipients is paramount to the efficacy and safety of nanoparticle-based therapeutics. Among these, PEGylated lipids are crucial for enhancing the in vivo performance of liposomes and other lipid nanoparticles. This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)-4] (DSPE-PEG4-acid) against other commonly used PEGylated lipids, with a focus on supporting experimental data for an informed selection process.

Executive Summary

This compound distinguishes itself from other PEGylated lipids, such as the widely used DSPE-PEG2000, primarily through its significantly shorter polyethylene glycol (PEG) chain. This structural difference imparts a unique set of properties that offer distinct advantages in specific drug delivery applications. The primary benefits of utilizing the shorter this compound include reduced immunogenicity and enhanced cellular uptake, while longer-chain PEGylated lipids typically provide extended circulation times. The terminal carboxylic acid group on this compound also serves as a versatile anchor for the conjugation of targeting ligands.

Performance Comparison: this compound vs. Long-Chain PEGylated Lipids

The selection of a PEGylated lipid is a critical determinant of a nanoparticle's in vivo fate, influencing its stability, circulation half-life, interaction with cells, and potential for eliciting an immune response. Below is a comparative summary of the performance of this compound against a representative long-chain PEGylated lipid, DSPE-PEG2000.

Performance MetricThis compound (Short-Chain PEG)DSPE-PEG2000 (Long-Chain PEG)Rationale & Key Considerations
In Vivo Circulation Half-Life ShorterLongerLonger PEG chains provide a more effective steric barrier, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thus prolonging circulation[1][2][3]. Shorter chains offer less shielding, leading to more rapid clearance.
Immunogenicity (Anti-PEG IgM Production) LowerHigherThe shorter oligoethylene glycol chain of this compound is less likely to be recognized by the immune system and induce the production of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the nanoparticles upon repeated administration.[3]
Cellular Uptake & Endosomal Escape HigherLowerThe dense hydrophilic layer formed by long PEG chains can sterically hinder the interaction of nanoparticles with target cells, a phenomenon known as the "PEG dilemma".[4] Shorter PEG chains result in a less dense protective layer, facilitating more efficient cellular uptake and subsequent endosomal escape.
Nanoparticle Stability Sufficient for formulationHighBoth short and long-chain PEGs contribute to the stability of lipid nanoparticles by preventing aggregation. The longer DSPE lipid anchor (C18) in both molecules ensures stable incorporation into the lipid bilayer.
Drug Release Kinetics Potentially fasterSlowerThe presence of a dense PEG layer can create a more rigid bilayer, potentially slowing the release of the encapsulated drug. Formulations with shorter PEG chains may exhibit faster drug release profiles.
Targeted Delivery Facilitated by terminal acid groupFacilitated by functionalized terminal groupsThe terminal carboxylic acid on this compound allows for the covalent conjugation of targeting moieties such as antibodies, peptides, or small molecules to enhance delivery to specific tissues or cells. This is also a feature of functionalized long-chain PEGs.

Experimental Protocols

To empirically determine the optimal PEGylated lipid for a specific application, the following experimental protocols can be adapted.

Protocol 1: In Vivo Pharmacokinetics and Biodistribution Study

This protocol is designed to compare the circulation half-life and organ distribution of nanoparticles formulated with this compound versus DSPE-PEG2000.

1. Nanoparticle Formulation:

  • Prepare two batches of liposomes encapsulating a fluorescent or radiolabeled marker. The lipid composition should be identical except for the PEGylated lipid (e.g., 5 mol% this compound in one batch and 5 mol% DSPE-PEG2000 in the other).
  • The liposomes can be prepared by the thin-film hydration method followed by extrusion to obtain a uniform size distribution.

2. Animal Model:

  • Utilize a relevant animal model (e.g., BALB/c mice).

3. Administration:

  • Administer the liposomal formulations intravenously (i.v.) via the tail vein at a predetermined dose.

4. Sample Collection:

  • Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 8h, 24h) post-injection.
  • At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

5. Quantification:

  • Determine the concentration of the marker in the plasma and homogenized tissues using an appropriate detection method (e.g., fluorescence spectroscopy or gamma counting).

6. Data Analysis:

  • Calculate the pharmacokinetic parameters, including circulation half-life (t½), area under the curve (AUC), and clearance rate.
  • Quantify the percentage of the injected dose per gram of tissue (%ID/g) for the biodistribution analysis.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol aims to compare the efficiency of cellular internalization of nanoparticles formulated with this compound and DSPE-PEG2000.

1. Cell Culture:

  • Culture the target cell line (e.g., a cancer cell line for oncology applications) in appropriate media.

2. Nanoparticle Formulation:

  • Prepare fluorescently labeled liposomes with either this compound or DSPE-PEG2000 as described in Protocol 1.

3. Incubation:

  • Incubate the cultured cells with the different liposomal formulations at a specific concentration for various time points (e.g., 1h, 4h, 12h, 24h).

4. Analysis:

  • After incubation, wash the cells to remove non-internalized liposomes.
  • Quantify the cellular uptake of the fluorescently labeled liposomes using flow cytometry or fluorescence microscopy.
  • The fluorescence intensity per cell will be indicative of the uptake efficiency.

Visualization of Key Concepts

The following diagrams illustrate the fundamental differences between short-chain and long-chain PEGylated lipids and their impact on nanoparticle interactions.

PEG_Chain_Length_Comparison cluster_short This compound (Short Chain) cluster_long DSPE-PEG2000 (Long Chain) NP_short Nanoparticle Core This compound Cell_short Target Cell NP_short:f0->Cell_short Higher Uptake Antibody_short Anti-PEG Antibody Antibody_short->NP_short:f0 Lower Recognition NP_long Nanoparticle Core DSPE-PEG2000 Cell_long Target Cell NP_long:f0->Cell_long Lower Uptake (Steric Hindrance) Antibody_long Anti-PEG Antibody Antibody_long->NP_long:f0 Higher Recognition

Figure 1. Conceptual comparison of nanoparticle interactions based on PEG chain length.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation Formulation_Short Formulate with This compound IV_Injection IV Injection in Animal Model Formulation_Short->IV_Injection Cell_Incubation Incubation with Target Cells Formulation_Short->Cell_Incubation Formulation_Long Formulate with DSPE-PEG2000 Formulation_Long->IV_Injection Formulation_Long->Cell_Incubation Blood_Sampling Blood Sampling (Time Points) IV_Injection->Blood_Sampling Organ_Harvest Organ Harvest IV_Injection->Organ_Harvest PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis BD_Analysis Biodistribution Analysis Organ_Harvest->BD_Analysis Uptake_Quantification Quantification of Cellular Uptake Cell_Incubation->Uptake_Quantification

Figure 2. Workflow for comparing the performance of different PEGylated lipids.

Conclusion

This compound presents a compelling alternative to long-chain PEGylated lipids for specific drug delivery applications. Its key advantages lie in a reduced potential for immunogenicity and improved cellular uptake of the nanoparticle carrier. However, these benefits may come at the cost of a shorter circulation half-life. The terminal carboxylic acid functionality provides a convenient handle for the attachment of targeting ligands, enabling the development of precisely targeted nanomedicines. The choice between this compound and a longer-chain counterpart such as DSPE-PEG2000 should be guided by the specific therapeutic goal, considering the desired balance between circulation time, cellular interaction, and potential for immunogenicity. The experimental protocols outlined in this guide provide a framework for making an evidence-based decision tailored to your research and development needs.

References

Quantitative Analysis of DSPE-PEG4-acid on Nanoparticle Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid-poly(ethylene glycol)4] (DSPE-PEG4-acid) on the surface of nanoparticles is critical for ensuring the quality, stability, and in vivo performance of nanomedicines. The density of these polyethylene glycol (PEG) chains influences circulation half-life, immunogenicity, and targeting efficiency. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Several analytical methods can be employed for the quantification of this compound on nanoparticle surfaces, each with its own set of advantages and limitations. The primary techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Nuclear Magnetic Resonance (NMR) spectroscopy, and fluorescence-based assays.

Technique Principle Advantages Disadvantages
HPLC-ELSD/CAD Separation based on polarity; detection of non-volatile analytes by light scattering or charged aerosol detection.[1]Universal detection for non-volatile compounds, suitable for molecules without chromophores. Good linearity can be achieved.[1] Robust and widely available.Lower sensitivity compared to mass spectrometry. Requires disruption of the nanoparticle.
NMR Spectroscopy (¹H, ³¹P) Quantification based on the direct proportionality of signal intensity to the molar concentration of nuclei.Inherently quantitative without the need for response factors for the same nucleus. Provides structural information.[2] Can analyze intact nanoparticles.Lower sensitivity compared to HPLC-MS.[2] Potential for signal overlap in complex formulations.[2] Requires specialized, expensive equipment.
Fluorescence-Based Assays Quantification based on the fluorescence intensity of a labeled DSPE-PEG molecule.High sensitivity and suitable for single-particle analysis. Can be used for in vitro and in vivo tracking.Requires fluorescent labeling of the DSPE-PEG molecule, which may alter its properties. Susceptible to quenching and photobleaching.

Quantitative Data Summary

The following tables summarize key performance parameters for the different analytical techniques, providing a basis for selecting the most appropriate method for a given research need.

Table 1: HPLC-ELSD/CAD Performance Parameters
Parameter DSPE-PEG2000 Reference
Linearity (R²) ≥ 0.997
Limit of Detection (LOD) 0.04 µg
Limit of Quantitation (LOQ) 0.1 µg
Accuracy (Recovery) 92.9% - 108.5%
Precision (RSD) < 5%
Table 2: NMR Spectroscopy Performance Parameters
Parameter Value Reference
Limit of Detection (LOD) ~10 µg/mL in blood for PEG
Precision (RSD) Dependent on instrument and experimental setup
Dynamic Range Limited by sample concentration and instrument sensitivity
Table 3: Fluorescence-Based Assay Performance Parameters
Parameter Value Reference
Sensitivity High, capable of single-molecule detection
Dynamic Range Dependent on fluorophore properties and instrumentation
Precision (RSD) Dependent on imaging setup and data analysis

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the simultaneous quantification of various lipid components in a nanoparticle formulation, including this compound.

1. Sample Preparation:

  • Disrupt the nanoparticles by diluting the formulation in ethanol (96%) to bring the lipid concentrations into the linear working range of the instrument.

2. Instrumentation and Chromatographic Conditions:

  • Column: YMC-Triart C18 column (150 × 4.6 mm i.d., 5 μm).

  • Mobile Phase A: 4 mM ammonium acetate buffer (pH 4.0).

  • Mobile Phase B: 4 mM ammonium acetate in methanol.

  • Gradient: Begin with a mixture of 20% A and 80% B, transitioning to 100% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • ELSD Settings:

    • Drift Tube Temperature: 45°C.

    • Nitrogen Gas Pressure: 350 kPa.

3. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Nanoparticle Nanoparticle Suspension Disruption Disruption in Ethanol Nanoparticle->Disruption Injection Injection Disruption->Injection Separation C18 Column Separation Injection->Separation Detection ELSD Detection Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Caption: Workflow for HPLC-ELSD analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used to quantify the amount of DSPE-PEG on the nanoparticle surface relative to other lipid components.

1. Sample Preparation:

  • Lyophilize the nanoparticle suspension to remove water.

  • Re-suspend the sample in a deuterated solvent (e.g., CDCl₃ or D₂O with a suitable surfactant).

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Identify the characteristic peaks for the PEG component (around 3.64 ppm) and a distinct peak from another lipid component in the nanoparticle (e.g., the acyl chain protons of DSPE).

  • Integrate the respective peaks.

  • Calculate the molar ratio of DSPE-PEG to the other lipid component by dividing the integral of the PEG peak by the number of protons it represents and comparing it to the integral of the reference peak divided by its number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Nanoparticle Suspension Lyophilization Lyophilization Sample->Lyophilization Resuspension Resuspension in Deuterated Solvent Lyophilization->Resuspension Acquisition ¹H NMR Acquisition Resuspension->Acquisition Processing Data Processing Acquisition->Processing Integration Peak Integration Processing->Integration Calculation Molar Ratio Calculation Integration->Calculation

Caption: Workflow for quantitative NMR analysis of this compound.

Fluorescence-Based Assay

This method is ideal for sensitive detection and can be adapted for single-particle analysis. It requires a fluorescently labeled DSPE-PEG derivative (e.g., DSPE-PEG-FITC).

1. Nanoparticle Formulation:

  • Incorporate a known molar percentage of fluorescently labeled DSPE-PEG (e.g., DSPE-PEG-FITC) into the nanoparticle formulation along with the non-labeled this compound.

2. Sample Preparation for Measurement:

  • Dilute the nanoparticle suspension in a suitable buffer (e.g., PBS) to a concentration appropriate for the fluorescence reader.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity of the nanoparticle suspension using a fluorescence spectrophotometer or a fluorescence microscope for single-particle analysis.

  • Use an appropriate excitation and emission wavelength for the fluorophore (e.g., ~490 nm excitation and ~520 nm emission for FITC).

4. Data Analysis:

  • Generate a calibration curve by measuring the fluorescence intensity of a series of solutions containing known concentrations of the free fluorescently labeled DSPE-PEG.

  • Determine the concentration of the labeled DSPE-PEG in the nanoparticle sample from the calibration curve.

  • Calculate the total amount of DSPE-PEG on the nanoparticles based on the known molar ratio of labeled to unlabeled DSPE-PEG used in the formulation.

Fluorescence_Workflow cluster_formulation Formulation cluster_measurement Measurement cluster_analysis Data Analysis Formulate Incorporate Fluorescent DSPE-PEG Dilution Dilution in Buffer Formulate->Dilution Fluorescence Fluorescence Measurement Dilution->Fluorescence Quantification Quantification Fluorescence->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for fluorescence-based quantification of this compound.

Alternatives to this compound

Concerns about the potential immunogenicity of PEG have led to the exploration of alternative hydrophilic polymers for nanoparticle surface modification.

Table 4: Comparison of this compound Alternatives
Alternative Description Performance Compared to PEG Reference
Polysarcosine (pSar) A non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine.Biodegradable, non-toxic, and non-immunogenic. Shows similar or improved biocompatibility and circulation times.
Poly(2-oxazoline)s (POx) Synthetic polymers with tunable hydrophilicity and molecular weight.Comparable biophysical characteristics and transfection efficiencies in mRNA-LNPs.

The quantification of these alternative polymers on nanoparticle surfaces can often be achieved using similar analytical techniques as those described for this compound, with appropriate method development and validation.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG4-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of DSPE-PEG4-acid, a bifunctional linker commonly utilized in the formulation of lipid nanoparticles for drug delivery applications. While this compound is not classified as a highly hazardous substance, adherence to correct disposal protocols is crucial for maintaining a safe research environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Safety Goggles: Essential for protecting the eyes from potential splashes.

  • Lab Coat: To shield skin and clothing from accidental contamination.

  • Chemical-Resistant Gloves: To prevent direct dermal contact with the compound.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any fine dust or aerosols.

II. This compound: Key Data

For easy reference, the table below summarizes the essential chemical information for this compound.

PropertyValue
Chemical Formula C52H100NO15P[1]
Molecular Weight 1010.32 g/mol [1]
CAS Number 2112738-58-4[1][2]
Appearance White to off-white solid
Purity ≥95%[1]
Storage Temperature -20°C
Solubility Soluble in DCM and DMF

III. Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe laboratory practice.

  • Solid Waste: Collect any unused, expired, or residual solid this compound in a dedicated, clearly labeled, and sealable container. The container must be chemically compatible with the compound. The label should prominently display the full chemical name: "this compound".

  • Liquid Waste (Solutions): If this compound has been dissolved in a solvent (e.g., DMSO, DMF, DCM), it should be collected in a separate, labeled container designated for halogenated or non-halogenated solvent waste, depending on the solvent used. Do not mix with aqueous waste streams.

  • Contaminated Labware: Any disposable materials that have come into direct contact with this compound, such as pipette tips, weighing papers, tubes, and gloves, must be disposed of in a designated solid chemical waste container.

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound"

  • The primary solvent (for liquid waste)

  • The date of waste generation

  • Appropriate hazard warnings (if known)

Step 3: Storage of Waste Pending Disposal

Store the sealed and labeled waste containers in a designated, well-ventilated, and secure chemical waste storage area. This area should be away from general laboratory traffic and incompatible materials to prevent accidental spills or reactions.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the complete chemical name and any available safety information.

IV. Disposal Considerations for PEGylated Lipids

While the polyethylene glycol (PEG) component of this compound is considered to be readily biodegradable, the entire molecule, which includes the lipid DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) and a carboxylic acid, should be treated as chemical waste. It is crucial to prevent the release of such compounds into wastewater systems, as they can impact the biological and chemical oxygen demand in water treatment facilities.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DSPE_PEG4_acid_Disposal_Workflow This compound Disposal Workflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Unused reagent, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) assess_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container (Segregate by solvent type) liquid_waste->collect_liquid storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling DSPE-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DSPE-PEG4-acid. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Receiving & Storage Standard lab coat, closed-toe shoes, safety glasses, and nitrile gloves.
Weighing & Aliquoting (Solid Form) Chemical safety goggles, chemical-resistant gloves (nitrile recommended), lab coat, and closed-toe shoes. Work should be conducted in a chemical fume hood or a well-ventilated area to minimize inhalation of dust.
Dissolving in Solvent Chemical safety goggles, chemical-resistant gloves (nitrile recommended), and a lab coat. This procedure should be performed in a chemical fume hood to avoid exposure to solvent vapors.
Performing Reactions Chemical safety goggles, chemical-resistant gloves (nitrile recommended), and a lab coat.
Handling Waste Chemical safety goggles, chemical-resistant gloves (nitrile recommended), and a lab coat.

Key Experimental Protocols

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a tightly sealed state in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[1]

  • Equilibration: Before opening, allow the vial to reach room temperature to prevent moisture condensation.

  • Weighing:

    • Perform weighing operations in a chemical fume hood or a designated containment area to prevent inhalation of any fine particulates.

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Dissolution:

    • Dissolve this compound in a suitable organic solvent such as Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM) within a chemical fume hood.[2]

    • The carboxylic acid group can react with primary amines using activators like EDC or HATU to form stable amide bonds.[2]

  • Reaction:

    • Ensure all reaction vessels are properly sealed or vented as appropriate for the specific reaction conditions.

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.

  • Collection: Collect waste in a suitable, clearly labeled, and sealed container.

  • Disposal: Dispose of all contents, containers, and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Quantitative Data

ParameterValueSource
Storage Temperature -20°C[1]
Purity ≥95%
Solubility DMSO, DCM

Safety & Handling Workflow

DSPE_PEG4_Acid_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receiving Receiving & Inspection storage Store at -20°C receiving->storage equilibration Equilibrate to Room Temp storage->equilibration weighing Weighing equilibration->weighing Wear Full PPE dissolution Dissolution in Solvent weighing->dissolution reaction Perform Reaction dissolution->reaction waste_collection Collect Hazardous Waste reaction->waste_collection Post-Reaction Cleanup dispose Dispose via EHS waste_collection->dispose ppe Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ppe->weighing ppe->dissolution ppe->reaction ppe->waste_collection

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.